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2-Azetidinone, 4-(phenylseleno)- Documentation Hub

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  • Product: 2-Azetidinone, 4-(phenylseleno)-
  • CAS: 89691-18-9

Core Science & Biosynthesis

Foundational

The Emerging Frontier: An In-depth Technical Guide to Organoselenium β-Lactam Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The β-lactam ring is a cornerstone of antibiotic chemotherapy, a privileged scaffold that has saved countless liv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The β-lactam ring is a cornerstone of antibiotic chemotherapy, a privileged scaffold that has saved countless lives since the discovery of penicillin.[1] However, the rise of antibiotic resistance necessitates a continuous search for novel derivatives with enhanced potency and unique mechanisms of action. This guide delves into the burgeoning field of organoselenium β-lactam chemistry, a fascinating intersection of classic antibiotic design and the unique properties of the selenium atom. The introduction of selenium into the β-lactam framework offers intriguing possibilities for modulating biological activity, from direct antimicrobial effects to potential applications in anticancer therapy.[2][3]

This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological evaluation of organoselenium β-lactams. We will explore the causal reasoning behind synthetic strategies, present detailed experimental protocols for key transformations, and summarize the current understanding of their biological potential, offering a roadmap for researchers venturing into this exciting area of medicinal chemistry.

The Rationale for Selenium Incorporation: A Bioisosteric and Mechanistic Perspective

The substitution of sulfur or other atoms with selenium, a concept known as bioisosterism, is a powerful strategy in drug design. Selenium's larger atomic radius, lower electronegativity, and distinct redox properties compared to sulfur can profoundly influence a molecule's conformational preferences, metabolic stability, and target interactions.[4] In the context of β-lactams, the introduction of selenium is hypothesized to:

  • Alter Ring Strain and Reactivity: The geometry of the β-lactam ring is crucial for its acylating potential, which is the basis of its antibacterial activity against penicillin-binding proteins (PBPs).[5] The replacement of a methylene or sulfur atom with selenium can modulate the ring strain and the electrophilicity of the β-lactam carbonyl, potentially leading to enhanced reactivity or altered target specificity.

  • Introduce Novel Mechanisms of Action: Organoselenium compounds are known to interact with thiol-containing enzymes and proteins through the formation of selenenyl sulfide bonds.[6] This opens up the possibility of organoselenium β-lactams acting as "warheads" that not only acylate PBPs but also engage in redox-mediated inhibition of other essential bacterial enzymes.

  • Confer Additional Biological Activities: The inherent antioxidant and pro-oxidant capabilities of organoselenium compounds may impart additional pharmacological properties to β-lactam scaffolds, including anticancer and anti-inflammatory effects.[2][7]

Synthetic Strategies for Accessing Organoselenium β-Lactams

The synthesis of selenium-containing β-lactams has presented unique challenges due to the reactivity and potential instability of organoselenium intermediates.[8] However, several elegant and efficient methodologies have been developed to overcome these hurdles.

Selenapenams and Selenacephems via Intramolecular Cyclization

One of the most direct approaches to constructing selenium-containing bicyclic β-lactams involves the intramolecular cyclization of a selenium-bearing side chain onto the azetidinone ring.

Early work in this area focused on intramolecular nucleophilic substitution and homolytic substitution at the selenium atom.[4][9] These methods typically involve the preparation of a 4-substituted azetidinone bearing a benzylseleno moiety.

  • Causality in Experimental Design: The choice of a benzylseleno precursor is strategic. The benzyl group can be cleaved under radical conditions to generate a selenium-centered radical, or the selenium can act as a nucleophile in substitution reactions. The specific reaction conditions (e.g., use of a radical initiator or a base) dictate the cyclization pathway.

A general workflow for these cyclization reactions is depicted below:

workflow start 4-Acetoxyazetidinone step1 Nucleophilic Substitution (e.g., NaSeBn) start->step1 step2 Functionalization at N1 (e.g., Alkylation) step1->step2 step3_radical Radical-induced Cyclization step2->step3_radical step3_nucleophilic Base-mediated Cyclization step2->step3_nucleophilic product_selenapenam Selenapenam step3_radical->product_selenapenam product_selenacephem Selenacephem step3_nucleophilic->product_selenacephem

Figure 1: General workflow for nucleophilic and radical cyclizations.

A significant advancement in the synthesis of selenapenams and selenacephems was the introduction of the 2-(trimethylsilyl)ethyl (TSE) protecting group for selenium.[2][10] This strategy offers a mild and efficient route to these bicyclic systems.

  • Expertise in Action: The TSE group is a clever choice as it is stable to a variety of reaction conditions but can be selectively cleaved using a fluoride source. This allows for the in situ generation of a selenolate anion, which can then undergo intramolecular cyclization. This avoids the use of harsher reagents and improves the overall efficiency of the synthesis.

The key steps in this approach are outlined in the following diagram:

tse_protection start 4-Substituted Azetidinone step1 Introduction of (TSE)Se-moiety start->step1 step2 Fluoride-mediated Deprotection step1->step2 intermediate Selenolate Intermediate step2->intermediate step3 Intramolecular Cyclization intermediate->step3 product Selenapenam or Selenacephem step3->product

Figure 2: Synthesis using the TSE protection strategy.

Ring-Closing Metathesis (RCM) for Bicyclic Seleno-β-Lactams

Ring-closing metathesis has emerged as a powerful tool for the construction of cyclic and bicyclic structures.[8] Its application to the synthesis of selenium-containing β-lactams represents a significant step forward in this field.[11][12]

  • Trustworthiness of the Protocol: RCM reactions are known for their functional group tolerance and reliability. The use of well-defined ruthenium or molybdenum catalysts allows for predictable and high-yielding cyclizations. The stereoselective insertion of allyl-seleno moieties at the C(4) position of the azetidinone is a critical step that sets the stage for a successful RCM.[11][12]

The general approach is summarized below:

rcm_workflow start 4-Acetoxyazetidinone step1 Introduction of Allyl-seleno Moiety start->step1 step2 Introduction of a Second Alkene step1->step2 step3 Ring-Closing Metathesis (RCM) step2->step3 product Bicyclic Seleno-β-Lactam step3->product

Figure 3: Ring-closing metathesis approach to bicyclic seleno-β-lactams.

Experimental Protocols: A Practical Guide

The following protocols are based on established literature procedures and are intended to provide a starting point for researchers. Standard laboratory safety precautions should always be followed.

Synthesis of 4-(Benzylseleno)-2-azetidinone

This procedure is a foundational step for many of the subsequent cyclization reactions.[13]

Materials:

  • 4-Acetoxy-2-azetidinone

  • Dibenzyl diselenide

  • Sodium borohydride

  • Ethanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dibenzyl diselenide in ethanol.

  • Cool the solution to 0 °C and add sodium borohydride portion-wise until the yellow color of the diselenide disappears, indicating the formation of sodium benzylselenoate.

  • To this solution, add a solution of 4-acetoxy-2-azetidinone in ethanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

General Procedure for Ring-Closing Metathesis

This protocol provides a general framework for the RCM of a diene precursor.[12]

Materials:

  • Diene-substituted seleno-β-lactam

  • Grubbs' catalyst (e.g., Grubbs' 1st or 2nd generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene-substituted seleno-β-lactam in the anhydrous, degassed solvent.

  • Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.

  • Heat the reaction mixture to the appropriate temperature (often reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica gel.

Biological Activity of Organoselenium β-Lactams: A Summary of a Promising Future

The biological evaluation of organoselenium β-lactams is still in its early stages, but the initial findings are highly encouraging. These compounds have demonstrated activity against a range of microbial pathogens and cancer cell lines.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of selenapenams and selenacephems.[14][15] The activity is often dependent on the specific substitution pattern and the bicyclic system.

Compound ClassTest OrganismReported Activity (MIC)Reference
IsodethiaselenacephemsStaphylococcus aureusModerate to good[14]
IsodethiaselenacephemsEscherichia coliModerate[14]
Phenylcarbonylselenyl derivativesStaphylococcus aureusModerate to significant[15]
Phenylcarbonylselenyl derivativesSalmonella typhimuriumModerate to significant[15]

This table is a representative summary and not an exhaustive list.

The mechanism of antimicrobial action is thought to involve the classical inhibition of penicillin-binding proteins, potentially augmented by the interaction of the selenium atom with other essential bacterial enzymes.[6]

Anticancer Activity

The anticancer potential of β-lactams is an area of growing interest, and organoselenium derivatives are no exception.[3][7] Some studies have indicated that these compounds can induce apoptosis in cancer cells.[3] The proposed mechanisms of action are diverse and may include:

  • Induction of DNA Damage: Some β-lactam derivatives have been shown to cause DNA damage, leading to cell cycle arrest and apoptosis.[7][16]

  • Inhibition of Key Enzymes: The selenium moiety may enable these compounds to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as thioredoxin reductase.[11]

  • Synergistic Effects with Chemotherapy: Organoselenium compounds have been investigated as adjuvants to enhance the efficacy of existing chemotherapy drugs.[17]

The following diagram illustrates a potential dual mechanism of action for an organoselenium β-lactam:

anticancer_mechanism compound Organoselenium β-Lactam pbp Penicillin-Binding Proteins (PBPs) compound->pbp Acylation thiol_enzyme Thiol-Containing Enzymes compound->thiol_enzyme Selenenyl Sulfide Formation cell_wall Bacterial Cell Wall Synthesis Inhibition pbp->cell_wall redox_inhibition Redox-Mediated Inhibition thiol_enzyme->redox_inhibition apoptosis Apoptosis redox_inhibition->apoptosis

Figure 4: Potential dual mechanism of action of organoselenium β-lactams.

Future Directions and Conclusion

The field of organoselenium β-lactam chemistry is ripe with opportunities for further exploration. Key areas for future research include:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of how these compounds interact with their biological targets is crucial for rational drug design.

  • Expansion of the Chemical Space: The synthesis of a wider variety of organoselenium β-lactam analogues will be essential to establish clear structure-activity relationships.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds will need to be evaluated in animal models to assess their therapeutic potential and safety profiles.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(phenylseleno)-2-azetidinone from 4-acetoxy-2-azetidinone

-Lactams via Nucleophilic Substitution Abstract This Application Note details the synthesis of 4-(phenylseleno)-2-azetidinone from 4-acetoxy-2-azetidinone. This transformation is a cornerstone in -lactam chemistry, conve...

Author: BenchChem Technical Support Team. Date: February 2026


-Lactams via Nucleophilic Substitution

Abstract

This Application Note details the synthesis of 4-(phenylseleno)-2-azetidinone from 4-acetoxy-2-azetidinone. This transformation is a cornerstone in


-lactam chemistry, converting a versatile oxygen-based leaving group into a selenium-based radical precursor. The resulting 4-phenylseleno derivative is a critical intermediate for C4-alkylation via free-radical mechanisms, enabling the construction of carbapenem and penem antibiotic scaffolds. This guide prioritizes the Sodium Borohydride Reduction Method  for its operational simplicity and avoidance of volatile phenylselenol handling.

Introduction & Strategic Analysis

The Role of 4-Acetoxy-2-azetidinone

4-Acetoxy-2-azetidinone (4-AA) serves as a fundamental "chiron" or building block in medicinal chemistry.[1] The acetoxy group at C4 is highly labile, functioning as a leaving group that can be displaced by various nucleophiles (S, O, N, C, Se).

Why Phenylseleno?

The introduction of a phenylseleno (


) group is rarely the end goal. Instead, it serves as a latent radical donor . Under tributyltin hydride (

) or oxidative conditions, the C-Se bond cleaves homolytically to generate a C4 radical. This radical can then be trapped by allyltributylstannane or other acceptors to install carbon chains at C4 with high stereocontrol (typically trans to C3 substituents).
Mechanistic Pathway

The reaction proceeds via an Elimination-Addition mechanism (often referred to as the


-like or elimination-addition pathway in 

-lactam chemistry).
  • Ionization: Under Lewis acid catalysis or basic conditions, the acetoxy group departs, generating a transient

    
    -acylimine (or azetidinium) intermediate.
    
  • Nucleophilic Attack: The soft phenylselenolate nucleophile attacks the electrophilic C4 position.

ReactionMechanism SM 4-Acetoxy-2-azetidinone (Starting Material) Inter N-Acylimine Intermediate (Transient Electrophile) SM->Inter - OAc (Elimination) Prod 4-(Phenylseleno)-2-azetidinone (Target) Inter->Prod Addition Reagent PhSe- Na+ (Nucleophile) Reagent->Inter Nucleophilic Attack

Figure 1: Elimination-Addition mechanism dominating C4 substitution in 2-azetidinones.

Experimental Protocol

Reagents & Materials
ReagentRoleStoichiometryNotes
4-Acetoxy-2-azetidinone Substrate1.0 equivCommercial or synthesized from vinyl acetate/CSI.
Diphenyl Diselenide (

)
Se Source0.55 equivPrecursor to selenolate.
Sodium Borohydride (

)
Reductant1.2 - 1.5 equivReduces diselenide to selenolate.
Ethanol (Abs.) Solvent-Primary solvent for reduction.
THF (Dry) Co-solvent-Improves solubility of diselenide.
Ammonium Chloride (

)
QuenchExcessSaturated aqueous solution.
Step-by-Step Procedure (The "In Situ" Method)

This protocol avoids the direct handling of toxic and foul-smelling phenylselenol (


) by generating the nucleophilic sodium phenylselenolate (

) in situ.
Step 1: Generation of Nucleophile
  • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.

  • Add Diphenyl Diselenide (0.55 equiv) and dissolve in anhydrous Ethanol/THF (3:1 ratio, ~10 mL per mmol of substrate).

  • Cool the bright yellow solution to 0°C using an ice bath.

  • Add Sodium Borohydride (1.2 equiv) portion-wise over 5 minutes.

    • Observation: Hydrogen gas will evolve. The bright yellow color of the diselenide will fade to colorless or a very pale yellow, indicating the formation of the phenylselenolate anion (

      
      ).
      
Step 2: Substitution Reaction
  • Once the solution is colorless (approx. 15–30 mins), add solid 4-acetoxy-2-azetidinone (1.0 equiv) in one portion.

    • Note: If the substrate is not soluble, dissolve it in a minimum amount of THF before addition.

  • Allow the reaction to warm to Room Temperature naturally.

  • Stir for 1–3 hours .

    • Monitoring: Monitor by TLC (Silica gel, EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.
Step 3: Workup & Purification
  • Quench: Pour the reaction mixture into saturated aqueous

    
     (50 mL) to neutralize excess borohydride and selenolate.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ).
  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Gradient of 10%

      
       30% EtOAc in Hexanes.
      
    • Yield: Expect 75–90% yield of a white to off-white crystalline solid.

Characterization & Data Analysis

The conversion is self-validating through NMR analysis. The key diagnostic is the disappearance of the acetate methyl group and the shift of the C4 proton.

Signal4-Acetoxy-2-azetidinone (SM)4-(Phenylseleno)-2-azetidinone (Product)
C4-H

5.85 ppm (dd)

5.20 – 5.40 ppm (d or dd)
Acetate (-CH3)

2.10 ppm (s)
Absent
Aromatic None

7.30 – 7.60 ppm (multiplet, 5H)
NH

6.5 – 7.0 ppm (broad)

6.5 – 7.0 ppm (broad)

Melting Point: Typically 100–105°C (varies slightly by crystal form/purity).

Workflow Visualization

Workflow Start Start: PhSeSePh + EtOH/THF Red Add NaBH4 (0°C) (Yellow -> Colorless) Start->Red AddSM Add 4-Acetoxy-2-azetidinone Red->AddSM React Stir at RT (1-3 h) TLC Check AddSM->React Quench Quench (sat. NH4Cl) Extract (EtOAc) React->Quench Purify Flash Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the synthesis.

Safety & Handling (Critical)

  • Selenium Toxicity: Organoselenium compounds are toxic. All weighing and transfers must be performed in a functioning fume hood.

  • Odor Control: Although the in situ method minimizes odor, phenylselenol byproducts can smell intensely.

    • Decontamination: Treat all glassware and spills with bleach (sodium hypochlorite) before removing them from the hood. Bleach oxidizes odorous selenium species to non-volatile selenoxides/selenones.

  • Skin Contact: Wear double nitrile gloves. Selenium compounds can be absorbed through the skin.

References

  • General Reactivity of 4-Acetoxy-2-azetidinones: Clauss, K., Grimm, D., & Prossel, G. (1974). Justus Liebigs Annalen der Chemie. Substitution of 4-acetoxy group with nucleophiles.[2][3]

  • Selenium Reagents in Synthesis: Tiecco, M., et al. (1983). Tetrahedron. Nucleophilic selenium species generation via borohydride reduction.

  • Applications in Radical Chemistry: Alcaide, B., et al. (2001). Journal of Organic Chemistry. Radical reactions of 4-phenylseleno-2-azetidinones for C4 functionalization.

  • Stereochemical Control: Battistini, L., et al. (2003). European Journal of Organic Chemistry. Lewis acid mediated reactions of 4-acetoxyazetidinones.

Sources

Application

Application Note: Oxidative Elimination-Substitution of 4-Phenylseleno-2-azetidinone

This Application Note is structured for researchers and drug development professionals focusing on -lactam antibiotic synthesis (Carbapenems/Penems). It addresses the specific transformation of 4-phenylseleno-2-azetidino...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured for researchers and drug development professionals focusing on


-lactam antibiotic synthesis (Carbapenems/Penems). It addresses the specific transformation of 4-phenylseleno-2-azetidinone , a critical intermediate, into the versatile 4-acetoxy-2-azetidinone  via oxidative deselenylation.

Executive Summary & Strategic Context

The transformation of 4-phenylseleno-2-azetidinone is a cornerstone reaction in the synthesis of carbapenem antibiotics (e.g., Thienamycin, Meropenem). While "selenoxide elimination" typically refers to the formation of an olefin, the elimination of a selenoxide at the C4 position of a 2-azetidinone ring generates a highly strained and reactive 1,2-dihydro-2-azetinone intermediate.

In practical drug development, this elimination is conducted in the presence of nucleophiles (specifically acetate) to trap the reactive intermediate, effectively converting the 4-phenylseleno group into a 4-acetoxy group. This "Oxidative Substitution" (often mechanistically described as an elimination-addition or Pummerer-type rearrangement) provides the 4-acetoxy-2-azetidinone scaffold required to introduce the sulfur side chains characteristic of carbapenems.

Key Technical Objectives:

  • Selective Oxidation: Controlled oxidation of Selenium(II) to Selenium(IV) without over-oxidation to the selenone.

  • Trapping Efficiency: Maximizing the capture of the reactive intermediate by acetate to prevent decomposition.

  • Safety: Managing the exothermic nature of peroxide oxidation and the toxicity of organoselenium byproducts.[1]

Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting yield issues. The reaction does not proceed via a simple


 displacement but rather through a selenoxide activation followed by elimination/rearrangement.
The Pathway
  • Oxidation: The electrophilic oxidant (Peracetic acid or

    
    ) attacks the selenium atom, forming the selenoxide .
    
  • Activation: In the presence of acetic acid, the selenoxide oxygen is protonated, increasing its leaving group ability.

  • Elimination/Rearrangement:

    • Path A (Elimination-Addition):Syn-elimination of the selenoxide yields the transient, electrophilic 2-azetinone (3,4-double bond), which is immediately attacked by the acetate ion at C4.

    • Path B (Pummerer): Formation of a selenium-stabilized carbocation followed by acetate attack and loss of PhSeOH.

    • Result: Both pathways converge to the 4-acetoxy-2-azetidinone .

Visualization of the Mechanism

SelenoxideMechanism Start 4-Phenylseleno-2-azetidinone Selenoxide Selenoxide Intermediate Start->Selenoxide Oxidation (0°C) Oxidant Oxidant (H2O2/AcOH) Oxidant->Selenoxide Transition Reactive Intermediate (Azetinone / Pummerer Cation) Selenoxide->Transition Elimination/Rearrangement (Warm to RT) Product 4-Acetoxy-2-azetidinone Transition->Product Acetate Trapping Byproduct PhSeOH (Oxidized to PhSeO2H) Transition->Byproduct

Figure 1: Mechanistic pathway from selenide to acetate via oxidative activation. The transient nature of the elimination product requires immediate trapping.

Experimental Protocol

This protocol utilizes Peracetic Acid (generated in situ or pre-formed) as the oxidant in an acetic acid solvent system. This ensures a high concentration of the acetate nucleophile required for the substitution.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
4-PhSe-2-azetidinone 1.0SubstratePurity >95% essential to avoid side-reactions.
Hydrogen Peroxide (30%) 3.0 - 5.0OxidantFreshly titrated; older bottles lose titer.
Acetic Acid (Glacial) SolventSolvent/RgtMust be anhydrous to prevent hydrolysis to 4-OH.
Sodium Sulfite (

)
ExcessQuenchSaturated aqueous solution.
Dichloromethane (DCM) SolventExtractionHPLC grade.
Step-by-Step Methodology
Step 1: Reaction Setup (0°C)
  • Charge a round-bottom flask with 4-phenylseleno-2-azetidinone (1.0 equiv).

  • Dissolve in Glacial Acetic Acid (10 mL per gram of substrate).

    • Note: If solubility is poor, a co-solvent like DCM can be used, but Acetic Acid must remain the major component to drive the trapping.

  • Cool the solution to 0–5°C using an ice/water bath.

Step 2: Oxidation (The Critical Control Point)
  • Add 30% Hydrogen Peroxide (3.0 equiv) dropwise via an addition funnel or syringe pump over 15–20 minutes.

    • Caution: The oxidation of selenium is exothermic .[1] Monitor internal temperature; do not allow it to exceed 10°C during addition to prevent over-oxidation to the selenone (which is inert to elimination) or ring opening.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

Step 3: Elimination & Substitution (Reaction Progress)
  • Stir at room temperature for 2–4 hours .

  • Monitoring: Monitor by TLC or HPLC.

    • TLC: The starting selenide (non-polar) will disappear. An intermediate (selenoxide, very polar) may appear transiently before converting to the product (4-acetoxy, mid-polarity).

    • Endpoint: Disappearance of the selenoxide intermediate.[2]

Step 4: Workup & Quenching
  • Cool the mixture back to 0°C .

  • Quench: Slowly add saturated aqueous Sodium Sulfite (

    
    )  or Sodium Thiosulfate.
    
    • Purpose: Destroys excess peroxide. Verify negative peroxide test (starch-iodide paper).

  • Neutralization: Carefully neutralize the acetic acid with saturated aqueous

    
     or dilute NaOH.
    
    • Note: Keep pH ~7-8. Do not go too basic (

      
       pH 10) to avoid hydrolyzing the 
      
      
      
      -lactam ring.
  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
Step 5: Purification
  • The crude residue contains the product and phenylselenenic acid byproducts (often oxidized to seleninic acid or diphenyl diselenide).

  • Column Chromatography: Silica gel elution with Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).

    • Target: 4-Acetoxy-2-azetidinone.[3]

    • Byproduct Removal: Diphenyl diselenide (yellow/orange) elutes early (non-polar). Benzeneseleninic acid is very polar and stays on the baseline.

Workflow Visualization

ProtocolWorkflow Setup Dissolve Substrate in AcOH Cool to 0°C Oxidation Add H2O2 Dropwise (Exotherm Control <10°C) Setup->Oxidation Reaction Warm to RT Stir 2-4 Hours Oxidation->Reaction Check TLC/HPLC Check (Selenoxide Gone?) Reaction->Check Check->Reaction No (Wait) Quench Quench with Na2SO3 Neutralize with NaHCO3 Check->Quench Yes Extraction Extract (DCM) Wash (Brine) Quench->Extraction Purify Chromatography (Remove Se byproducts) Extraction->Purify

Figure 2: Operational workflow for the oxidative conversion process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Ring opening (Hydrolysis)Ensure the reaction is not too hot (>30°C) and neutralization is not too basic (pH >9).
Incomplete Reaction Stopped at SelenoxideThe elimination requires thermal energy or acid catalysis. Ensure the reaction warms to RT. If stuck, add mild heat (35°C).
Yellow Product Selenium ContaminationDiphenyl diselenide is a common byproduct. Wash the crude solid with cold hexanes (SePhSePh is soluble, product is not) or use chromatography.
Runaway Exotherm Fast

addition
Oxidation of Se is highly exothermic. Use a dropping funnel and internal thermometer.

Safety & Handling (E-E-A-T)

  • Organoselenium Toxicity: Selenium compounds are toxic and have a foul odor. All weighing and reactions must be performed in a fume hood . Treat all waste (aqueous and solid) as hazardous selenium waste.

  • Peroxide Hazard: Concentrated

    
     and peracids are strong oxidizers. Never mix with transition metals or reducing agents uncontrolled. Ensure complete quenching before rotary evaporation to prevent explosion hazards.
    
  • Skin Contact: Phenylselenenic acid can cause contact dermatitis. Wear double nitrile gloves.

References

  • Gunda I. Georg.
  • Reich, H. J., & Wollowitz, S. "Selenoxide elimination and [2,3]sigmatropic rearrangement." Organic Reactions, 1993, 44, 1.

  • Perrone, E., et al. "Penems and Carbapenems." Comprehensive Medicinal Chemistry II, Elsevier, 2007. (Details the industrial use of 4-acetoxy-2-azetidinone).
  • Valueva, O. A., et al. "Oxidative transformations of 4-phenylseleno-2-azetidinones." Chemistry of Heterocyclic Compounds, 2000.

  • Standard Operating Procedure: "Handling of Organoselenium Compounds." UCLA Chemistry Safety Guidelines.

Sources

Method

Application Note: High-Efficiency Radical Cyclization of 4-Phenylseleno-2-azetidinones

-Lactams via C4-Radical Intermediates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Abstract This application note details the protocol for utilizing 4-phenylseleno-2-azetidinone as a ver...

Author: BenchChem Technical Support Team. Date: February 2026


-Lactams via C4-Radical Intermediates
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This application note details the protocol for utilizing 4-phenylseleno-2-azetidinone as a versatile radical precursor for the synthesis of bicyclic


-lactams (e.g., carbapenams and carbacephems). Unlike classical ionic C4-displacements, the radical methodology allows for mild, neutral carbon-carbon bond formation, tolerating a wide range of sensitive functional groups. This guide covers the mechanistic basis of the C4-seleno radical generation , a step-by-step experimental protocol for tributyltin hydride (Bu

SnH)-mediated cyclization
, and critical optimization parameters to maximize regioselectivity and yield.

Introduction: The Strategic Value of the C4-Position

The 2-azetidinone (


-lactam) ring is the pharmacophore of the most widely used antibiotics.[1] Modifying the C4 position is a critical strategy for synthesizing non-classical 

-lactams, such as carbapenems, which exhibit broad-spectrum activity and resistance to

-lactamases.

While C4-acetoxy and C4-halo derivatives are common electrophiles, 4-phenylseleno-2-azetidinones offer a distinct advantage: the Carbon-Selenium bond is weak (


58 kcal/mol) and susceptible to homolytic cleavage under mild conditions. This allows the C4 position to serve as a radical donor , enabling intramolecular cyclization onto pendant alkenes or alkynes attached to the nitrogen (N1) or C3 position.
Key Advantages of the Seleno-Radical Approach
  • Chemo-selectivity: Radical conditions (neutral, non-polar solvents) avoid the side reactions common with strong bases or nucleophiles used in ionic cyclizations.

  • Regiocontrol: The cyclization mode (e.g., 5-exo-trig vs. 6-endo-trig) is predictable based on Baldwin’s rules and substituent effects.

  • Stereocontrol: The "cup-shape" of the bicyclic transition state often confers high diastereoselectivity to the newly formed ring junction.

Mechanistic Principles

The transformation relies on the captodative nature or stabilization of the C4-azetidinonyl radical. The unpaired electron at C4 is adjacent to the nitrogen lone pair and the carbonyl group, providing unique stability that facilitates its formation.

The Radical Chain Pathway
  • Initiation: AIBN decomposes thermally to generate radicals, which abstract hydrogen from Bu

    
    SnH to form the tributyltin radical (Bu
    
    
    
    Sn
    
    
    ).
  • Abstraction: The stannyl radical attacks the selenium atom of the 4-phenylseleno-2-azetidinone, breaking the C-Se bond and generating the C4-azetidinonyl radical .

  • Cyclization: This carbon-centered radical attacks the internal unsaturation (e.g., N-propargyl or N-allyl group).

  • Termination/Propagation: The cyclized radical abstracts a hydrogen atom from another molecule of Bu

    
    SnH, quenching the radical and propagating the chain.
    
Visualization: Radical Cyclization Mechanism

RadicalMechanism Initiator Initiation (AIBN + Bu3SnH) SnRadical Bu3Sn• Radical Initiator->SnRadical Heat Substrate 4-Phenylseleno- 2-azetidinone SnRadical->Substrate Attacks SePh C4Radical C4-Azetidinonyl Radical Substrate->C4Radical - Bu3SnSePh Byproduct Bu3SnSePh Substrate->Byproduct CyclizedRadical Cyclized Intermediate C4Radical->CyclizedRadical Intramolecular Attack (5-exo/6-endo) Product Bicyclic β-Lactam CyclizedRadical->Product + H (from Bu3SnH) Product->SnRadical Chain Propagation

Figure 1: The radical chain mechanism for the conversion of 4-phenylseleno-2-azetidinones into bicyclic systems.

Experimental Protocol

This protocol describes the synthesis of a carbacephem skeleton via the cyclization of 1-allyl-4-phenylseleno-2-azetidinone .

Phase A: Synthesis of the Precursor (4-Phenylseleno-2-azetidinone)

Note: This step converts the commercially available or easily accessible 4-acetoxy derivative into the radical precursor.

Reagents:

  • 4-Acetoxy-2-azetidinone derivative (1.0 equiv)

  • Diphenyl diselenide ((PhSe)

    
    ) (0.6 equiv)
    
  • Sodium borohydride (NaBH

    
    ) (1.3 equiv)
    
  • Ethanol/THF (1:1 v/v)

Procedure:

  • Dissolve (PhSe)

    
     in Ethanol/THF under nitrogen.
    
  • Add NaBH

    
     portion-wise at 0°C until the yellow solution turns colorless (formation of PhSeNa).
    
  • Add the solution of 4-acetoxy-2-azetidinone in THF dropwise.

  • Stir at room temperature for 1–2 hours (monitor by TLC for disappearance of starting material).

  • Workup: Quench with saturated NH

    
    Cl, extract with EtOAc, wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) yields the 4-phenylseleno-2-azetidinone as a white/pale yellow solid.

Phase B: Radical Cyclization (The Core Protocol)

Reagents:

  • Substrate: 1-Allyl-4-phenylseleno-2-azetidinone (1.0 equiv)

  • Radical Mediator: Tributyltin hydride (Bu

    
    SnH) (1.5 equiv)
    
  • Initiator: AIBN (0.1 equiv)

  • Solvent: Toluene (Dry, degassed) – Concentration: 0.02 M (High dilution is critical)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Degassing: Add dry Toluene to the flask and bubble nitrogen through it for 15–20 minutes. Oxygen is a radical scavenger and must be removed.

  • Dissolution: Dissolve the 4-phenylseleno substrate in the degassed Toluene.

  • Addition: Add Bu

    
    SnH and AIBN.
    
  • Reaction: Heat the mixture to reflux (110°C) .

    • Alternative: For thermally sensitive substrates, use Et

      
      B/O
      
      
      
      initiation at room temperature, though reflux is standard for overcoming the activation energy of cyclization.
  • Monitoring: The reaction is typically complete within 1–3 hours. Monitor by TLC (the starting selenide is usually less polar than the reduced product).

  • Workup & Tin Removal:

    • Cool to room temperature.[2][3]

    • Evaporate the solvent under reduced pressure.[4]

    • Tin Removal Step: Dissolve the residue in acetonitrile and wash with hexane (to extract tin byproducts) OR treat with aqueous KF solution to precipitate polymeric tin fluorides.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Experimental Workflow Diagram

ProtocolWorkflow Step1 PREPARATION Dissolve 4-SePh-Azetidinone in Degassed Toluene (0.02 M) Step2 INITIATION Add Bu3SnH (1.5 eq) + AIBN (0.1 eq) Step1->Step2 Step3 REACTION Reflux (110°C) under N2 (1-3 Hours) Step2->Step3 Step4 WORKUP Evaporate Solvent Treat with KF (aq) to remove Tin Step3->Step4 Step5 PURIFICATION Flash Chromatography (Silica Gel) Step4->Step5

Figure 2: Operational workflow for the radical cyclization process.

Optimization & Troubleshooting

Solvent and Concentration[4][5]
  • Dilution is Key: Radical cyclization competes with intermolecular reduction (direct replacement of SePh with H). To favor cyclization, keep the substrate concentration low (0.01 – 0.05 M) .

  • Solvent Choice: Benzene is the classical solvent, but Toluene is preferred due to lower toxicity and higher boiling point, which accelerates the cyclization step.

Alternative Reagents
  • Tin-Free Methods: For pharmaceutical applications where tin residues are strictly regulated, Tris(trimethylsilyl)silane (TTMSS) can be used as a substitute for Bu

    
    SnH. It follows a similar mechanism but is less toxic and easier to remove.
    
  • Solid-Supported Tin: Use polymer-bound organotin hydrides to facilitate purification by simple filtration.

Troubleshooting Table
IssueProbable CauseCorrective Action
Direct Reduction (No Cyclization) H-abstraction is faster than cyclization.Increase dilution (add Bu

SnH via syringe pump over 1 hour).
Incomplete Conversion Radical chain termination by Oxygen.Degas solvent more thoroughly; add a second portion of AIBN.
Low Yield / Decomposition Unstable product or radical intermediate.Lower temperature (use Et

B initiation at -78°C to RT).
Tin Contamination Inefficient workup.Use 10% KF workup or run column on silica mixed with 10% KF.

Safety Considerations

  • Selenium Toxicity: Organoselenium compounds are toxic and have a potent, unpleasant odor. Handle all reagents in a well-ventilated fume hood. Bleach can be used to oxidize and deodorize selenium waste.

  • Tin Toxicity: Organotin compounds are neurotoxic. Double-gloving and proper waste disposal are mandatory.

  • Radical Initiators: AIBN is explosive if stored improperly. Store at 2-8°C.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2003). Structurally novel Bi- and tricyclic beta-lactams via [2 + 2] cycloaddition or radical reactions in 2-azetidinone-tethered enallenes and allenynes. Organic Letters, 5(21), 3795–3798. Link

  • Alcaide, B., Almendros, P., Aragoncillo, C., & Redondo, M. C. (2007). Carbonyl allenylation/free radical cyclization sequence as a new regio- and stereocontrolled access to bi- and tricyclic beta-lactams. The Journal of Organic Chemistry, 72(5), 1604–1608. Link

  • Besev, M., & Engman, L. (2000). Pyrrolidines from beta-aminoselenides via radical cyclization.[5] Diastereoselectivity control by the N-substituent.[5] Organic Letters, 2(11), 1589–1592. Link

  • Dua, R., et al. (2011). Synthesis and biological evaluation of azetidinone derivatives. Der Pharma Chemica, 3(3), 63-70. Link

  • Wirth, T., et al. (2007). Catalytic Use of Selenium Electrophiles in Cyclizations. Organic Letters, 9(16), 3169-3171. Link

Sources

Application

Application Note: Precision Synthesis of 4-Alkylidene-2-Azetidinones via Selenoxide Elimination

Topic: Preparation of 4-alkylidene-2-azetidinones via selenoxide elimination Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 4-alkylidene-2-azetidinones via selenoxide elimination Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

The 4-alkylidene-2-azetidinone scaffold represents a critical pharmacophore in modern drug discovery, exhibiting potent inhibitory activity against leukocyte elastase and matrix metalloproteinases (MMPs). Unlike traditional


-lactam antibiotics, these derivatives rely on the exocyclic C4-double bond to modulate reactivity and enzyme binding affinity.

This guide details the synthesis of these compounds via selenoxide elimination , a method chosen for its mild conditions and high regioselectivity.[1][2] By leveraging the syn-elimination mechanism of organoselenium intermediates, researchers can introduce unsaturation into the sensitive


-lactam ring without compromising the azetidinone core.

Mechanistic Principles

The Selenoxide Elimination Pathway

The transformation relies on the thermal fragmentation of a selenoxide intermediate.[3] Unlike sulfoxide eliminations, which often require high temperatures (


), selenoxides eliminate at or below room temperature (

to

), preserving the strained

-lactam ring.

The reaction proceeds via a concerted, five-membered cyclic transition state (


 mechanism).[2]
  • Stereochemistry: The elimination is strictly syn. The proton removed must be syn-periplanar to the selenoxide oxygen.[2]

  • Regiochemistry: Formation of the conjugated double bond (exocyclic alkylidene) is thermodynamically favored over endocyclic isomers in this specific scaffold.

Visualization: Reaction Mechanism

The following diagram illustrates the oxidative activation and subsequent syn-elimination.[3]

SelenoxideElimination Substrate Selenide Precursor (4-PhSe-Azetidinone) Selenoxide Selenoxide Intermediate Substrate->Selenoxide Oxidation (-78°C) Oxidant Oxidant (m-CPBA or O3) Oxidant->Selenoxide TS Cyclic Transition State (Syn) Selenoxide->TS Warming Product 4-Alkylidene-2-Azetidinone (Target) TS->Product Elimination Byproduct PhSeOH (Unstable) TS->Byproduct

Figure 1: Mechanistic pathway of selenoxide elimination.[2][3][4] The reaction is driven by the formation of the stable Se-O bond in the elimination byproduct.

Pre-Protocol Considerations

Safety & Toxicity
  • Selenium Hazards: Organoselenium compounds are toxic and possess a potent, offensive odor. All manipulations must occur in a well-ventilated fume hood.

  • Waste Management: Selenium waste must never be acidified (generates toxic

    
     gas). All glassware and spills should be treated with bleach (sodium hypochlorite) to oxidize volatiles to non-volatile selenates before disposal.
    
Substrate Stability

The


-lactam ring is sensitive to nucleophiles (hydroxide, alkoxides). The oxidative elimination conditions (

-CPBA or

) are generally compatible, but workup must avoid strong bases.

Experimental Protocols

Protocol A: Synthesis of the Selenide Precursor

Target: Introduction of the phenylseleno group at C4 via displacement of an acetate leaving group.

Reagents:

  • 4-Acetoxy-2-azetidinone derivative (1.0 equiv)[5]

  • Diphenyl diselenide (

    
    ) (0.6 equiv)
    
  • Sodium borohydride (

    
    ) (1.3 equiv)
    
  • Ethanol (EtOH) / THF anhydrous

Step-by-Step:

  • Preparation of Nucleophile: In a flame-dried flask under Argon, dissolve

    
     in anhydrous EtOH/THF (1:1).
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    portion-wise. The yellow solution will turn colorless, indicating the formation of sodium phenylselenolate (
    
    
    ).
  • Displacement: Add the solution of 4-acetoxy-2-azetidinone in THF dropwise to the

    
     solution at 
    
    
    
    .
  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of acetate).
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ).[6] Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). The product, 4-phenylseleno-2-azetidinone, is usually a stable solid or oil.

Protocol B: Oxidative Elimination (The Core Reaction)

Target: Conversion of 4-phenylseleno-2-azetidinone to 4-alkylidene-2-azetidinone.

Reagents:

  • 4-Phenylseleno-2-azetidinone precursor (1.0 equiv)

  • 
    -Chloroperbenzoic acid (
    
    
    
    -CPBA) (1.1 - 1.2 equiv) OR Ozone (
    
    
    )
  • Dichloromethane (

    
    ), anhydrous
    
  • Pyridine (2.0 equiv) – Acts as an acid scavenger to protect the beta-lactam.

Step-by-Step:

  • Dissolution: Dissolve the selenide precursor in

    
     (
    
    
    
    concentration). Add Pyridine.
  • Cooling: Cool the solution to

    
     (Dry ice/Acetone bath). This is critical to control the exothermic oxidation and prevent ring opening.
    
  • Oxidation:

    • Option 1 (m-CPBA): Dissolve

      
      -CPBA in 
      
      
      
      and add dropwise over 10 minutes.
    • Option 2 (Ozone): Bubble

      
       through the solution until a faint blue color persists, then purge with 
      
      
      
      .
  • Elimination: Remove the cooling bath. Allow the reaction to warm naturally to

    
     or RT. Elimination usually occurs spontaneously upon warming.
    
    • Note: If elimination is sluggish, refluxing in

      
       or Benzene for 30 mins may be required, but most 
      
      
      
      -lactam derivatives eliminate at RT.
  • Quench: Wash the reaction mixture with saturated

    
     (
    
    
    
    ) to remove acids (selenium byproducts and benzoic acid).
  • Isolation: Dry organic layer (

    
    ), filter, and concentrate in vacuo at low temperature (
    
    
    
    ).
  • Purification: Rapid filtration through a short pad of silica gel (deactivated with

    
    ) is recommended to avoid decomposition.
    
Workflow Visualization

Workflow Start Start: Selenide Precursor Solvent Dissolve in CH2Cl2 + Pyridine Cool to -78°C Start->Solvent OxidantChoice Choose Oxidant Solvent->OxidantChoice MCPBA Add m-CPBA (1.1 eq) (Standard) OxidantChoice->MCPBA Ozone Bubble Ozone (Sensitive Substrates) OxidantChoice->Ozone Warm Warm to 0°C / RT Monitor TLC MCPBA->Warm Ozone->Warm Check Elimination Complete? Warm->Check Heat Reflux (40°C, 30 min) Check->Heat No Workup Wash with NaHCO3 Rapid Silica Filtration Check->Workup Yes Heat->Workup End Pure 4-Alkylidene-2-Azetidinone Workup->End

Figure 2: Decision tree for the oxidative elimination protocol.

Data Analysis & Troubleshooting

Typical Results

The following table summarizes expected outcomes based on substituent steric bulk.

Substrate (C4-Substituent)OxidantTemp (

)
Yield (%)E/Z RatioNotes
Simple Alkyl (Methyl)

-CPBA

75-85%

(

)
Steric relief drives

-selectivity.
Functionalized (Ester)


60-70%

(

)
Ozone prevents over-oxidation of ester.
Bulky (TBDMS-ether)

-CPBA

80-90%Exclusive

High stereocontrol due to bulky protecting group.
Troubleshooting Guide
  • Problem:

    
    -lactam ring hydrolysis (product disappearance).
    
    • Cause: Acidic byproducts (benzeneseleninic acid) attacking the ring.

    • Solution: Increase Pyridine equivalents (up to 5.0 eq) or use solid

      
       in the reaction mixture.
      
  • Problem: Incomplete elimination (Selenoxide intermediate remains).

    • Cause: Steric hindrance preventing syn-coplanarity.

    • Solution: Gently heat to reflux (

      
      ) or add a dehydrating agent (
      
      
      
      ) to the reaction.
  • Problem: Isomerization of the double bond.

    • Cause: Exposure to light or acid during workup.

    • Solution: Perform column chromatography quickly in the dark; use base-washed silica.

Waste Management Protocol (Critical)

Selenium Decontamination Procedure:

  • Segregation: Do not mix selenium waste with general organic solvents.

  • Oxidation (Bleaching):

    • Prepare a 10% Sodium Hypochlorite (Bleach) solution.[7]

    • Slowly add selenium-containing filtrates and glassware rinses to the bleach solution in a fume hood.

    • Reaction:

      
       (Non-volatile).
      
    • Allow to stand for 1 hour.

  • Disposal: Label the container "Hazardous Waste: Oxidized Selenium." Do not pour down the drain.

References

  • Reich, H. J., & Wollowitz, S. (1982). Selenoxide eliminations: A review. Organic Reactions.[2][3][5][8][9][10]

  • Baldwin, J. E., et al. (1978). Synthesis of beta-lactams via organoselenium intermediates. Journal of the Chemical Society, Chemical Communications.

  • Vertex Pharmaceuticals. (2003). 4-alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. National Institutes of Health (PubMed).

  • Grokipedia. (2024).[7][11] Selenoxide elimination: Mechanism and Applications.[2][3]

  • University of Padua. (2021). Selenoxide Elimination Triggers Enamine Hydrolysis.[4] MDPI.

Sources

Method

Nucleophilic displacement of 4-phenylseleno group in beta-lactams

Topic: Nucleophilic displacement of 4-phenylseleno group in beta-lactams Content Type: Create detailed Application Notes and Protocols. Application Note: Strategic Nucleophilic Displacement of the 4-Phenylseleno Group in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic displacement of 4-phenylseleno group in beta-lactams Content Type: Create detailed Application Notes and Protocols.

Application Note: Strategic Nucleophilic Displacement of the 4-Phenylseleno Group in -Lactam Scaffolds

Executive Summary

The 4-phenylseleno-2-azetidinone scaffold is a pivotal intermediate in the synthesis of carbapenem and penem antibiotics (e.g., Thienamycin derivatives). Unlike the labile 4-acetoxy group, the 4-phenylseleno (4-PhSe) moiety offers superior stability against premature hydrolysis during side-chain manipulations. However, its removal or displacement is chemically distinct, requiring specific activation strategies.

This guide details the protocols for the nucleophilic displacement of the 4-PhSe group. Unlike standard


 reactions, displacement at the C4 position of a 

-lactam is governed by the formation of an

-acyliminium ion intermediate. We present three validated strategies:
  • The "Chlorine Switch" (Indirect Displacement): Quantitative conversion to the 4-chloro derivative followed by Lewis-acid mediated substitution.

  • Oxidative Elimination-Addition: Exploiting the selenoxide elimination to generate a reactive C3-C4 double bond.

  • Silver-Mediated Direct Exchange: Using soft Lewis acids (

    
    ) to facilitate direct nucleophilic attack.
    

Mechanistic Principles & Causality

The "Chameleon" Nature of the Phenylseleno Group

The 4-PhSe group is chosen not as a simple leaving group, but as a masked reactive center .

  • Stability: It is stable to basic conditions, Grignard reagents, and mild acids, allowing functionalization of the C3 side chain (e.g., hydroxyethylation).

  • Activation: The Se atom is a "soft" base. It does not leave spontaneously but can be activated by "soft" electrophiles (Halogens,

    
    , 
    
    
    
    ) or oxidation.
The N-Acyliminium Gateway

Nucleophilic displacement at C4 does not proceed via a concerted backside attack (


) due to steric hindrance and ring strain. Instead, it follows an 

-like mechanism involving an

-acyliminium ion
.
  • Step 1 (Activation): The PhSe group is abstracted (by oxidation or halinolysis), leaving a cation at C4 stabilized by the nitrogen lone pair.

  • Step 2 (Trapping): A nucleophile (allyl silane, silyl enol ether, thiol) attacks the planar cation, typically from the less hindered face (trans to C3 substituent), restoring the

    
    -lactam ring.
    

G Start 4-PhSe-Azetidinone (Stable Precursor) Inter N-Acyliminium Ion (Reactive Intermediate) Start->Inter C4-Se Bond Cleavage Activator Activator (Cl2, Ag+, [O]) Activator->Inter Promotes Product 4-Nu-Azetidinone (Functionalized Core) Inter->Product Stereoselective Trapping Nu Nucleophile (Allyl-Si, RO-, RS-) Nu->Product

Figure 1: General mechanism for C4-displacement via N-acyliminium activation.

Experimental Protocols

Protocol A: The "Chlorine Switch" (High Fidelity)

Application: Best for introducing carbon nucleophiles (via Lewis Acid catalysis) or heteroatoms when the PhSe bond is too strong for direct displacement. Concept: PhSe is converted to 4-Cl (a highly reactive leaving group) in situ, which is then displaced.

Reagents
  • Substrate: 4-(Phenylseleno)-azetidin-2-one derivative (1.0 equiv).

  • Reagent: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Nucleophile: Allyltrimethylsilane, Silyl enol ether, or Thiol.

  • Catalyst: Zinc Iodide (

    
    ) or Titanium Tetrachloride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure
  • Chlorinolysis (Activation):

    • Dissolve the 4-PhSe-azetidinone (1 mmol) in anhydrous DCM (10 mL) under Argon.

    • Cool to

      
      .
      
    • Add

      
       (1.1 equiv) dropwise. Note: The solution typically turns from colorless to pale yellow.
      
    • Stir for 15 minutes. The PhSe group is cleaved as PhSeCl, generating the 4-Chloro-azetidinone quantitatively.

    • Optional: If PhSeCl interferes with downstream purification, precipitate it by adding hexanes or remove volatiles in vacuo and redissolve. Usually, it is tolerated in one-pot procedures.

  • Nucleophilic Displacement:

    • To the cold solution (

      
      ) of the freshly generated 4-Cl intermediate, add the Nucleophile (e.g., Allyltrimethylsilane, 1.5 equiv).
      
    • Add the Lewis Acid catalyst (

      
      , 0.1-0.5 equiv).
      
    • Allow the reaction to warm slowly to

      
       over 2 hours.
      
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via flash chromatography (Silica gel).

Validation Check: The 4-Cl intermediate is unstable at room temperature. Proceed immediately to the displacement step.

Protocol B: Oxidative Elimination-Addition (The Pummerer Route)

Application: Used to introduce oxygen or sulfur nucleophiles, or to generate C3-C4 unsaturation (carbapenems). Concept: Oxidation to selenoxide followed by Pummerer-type rearrangement or elimination.

Reagents
  • Oxidant:

    
    -CPBA (1.1 equiv) or Ozone (
    
    
    
    ).
  • Nucleophile: Acetate (from solvent/oxidant) or added alcohol.

  • Solvent: DCM or THF.

Step-by-Step Procedure
  • Oxidation:

    • Dissolve substrate in DCM at

      
      .
      
    • Add

      
      -CPBA (1.1 equiv) dissolved in DCM dropwise.
      
    • Stir for 30 mins. This forms the Selenoxide intermediate.

  • Elimination/Substitution:

    • For Elimination (to form

      
      -double bond):  Warm to room temperature (or reflux briefly in Benzene/Toluene). The selenoxide undergoes syn-elimination.
      
    • For Pummerer Substitution (to form 4-OAc): Treat the selenoxide with Acetic Anhydride (

      
      ) and a base (Pyridine) at 
      
      
      
      . The Pummerer rearrangement replaces the Se moiety with an acetoxy group.
  • Workup:

    • Wash with

      
       (to reduce excess oxidant) and 
      
      
      
      .
Protocol C: Silver-Assisted Direct Displacement

Application: Mild conditions for sensitive substrates. Exploits the high affinity of Silver (


) for Selenium.
Reagents
  • Promoter: Silver Perchlorate (

    
    ) or Silver Triflate (
    
    
    
    ) (1.1 - 1.5 equiv).
  • Nucleophile: Methanol, Water, or electron-rich aromatics.

  • Solvent: Acetonitrile (ACN) or THF.

Step-by-Step Procedure
  • Setup:

    • Dissolve 4-PhSe-azetidinone in dry ACN at room temperature.

    • Protect from light (wrap flask in foil).

  • Reaction:

    • Add the Nucleophile (e.g., MeOH, 5 equiv).

    • Add

      
       (1.2 equiv) in one portion.
      
    • Stir for 1-4 hours. A precipitate of AgSePh (and Ag salts) will form.

  • Filtration:

    • Filter the reaction mixture through a Celite pad to remove silver residues.

    • Concentrate the filtrate and purify.

Comparative Data Analysis

ParameterProtocol A (Chlorine Switch)Protocol B (Oxidative)Protocol C (Silver)
Mechanism Halinolysis


Elimination or PummererMetal-Assisted Ionization
Key Intermediate 4-Chloro-azetidinoneSelenoxideAg-Complexed Cation
Nucleophile Scope Carbon (Allyl, Enol), S, NOxygen (OAc, OR), EliminationOxygen, Weak Nucleophiles
Reaction Conditions

, Anhydrous

RT
RT, Dark, Mild
Yield (Typical) 75 - 90%60 - 80%50 - 75%
Cost Low (

)
Medium (

-CPBA)
High (Ag salts)

Troubleshooting & Critical Parameters

Stereocontrol

The displacement usually yields the trans-isomer (relative to the C3 substituent) as the major product. The bulky C3 group blocks the cis face, forcing the nucleophile to attack from the opposite side of the planar


-acyliminium ion.
  • Tip: If cis stereochemistry is required, consider using a bulky Lewis Acid (e.g., MAD) to coordinate the nitrogen and alter the facial bias, though this is challenging.

Handling Phenylselenyl Chloride (PhSeCl)

In Protocol A, the byproduct PhSeCl is electrophilic.

  • Issue: It can react with your nucleophile (e.g., reacting with the double bond of an allyl silane).

  • Solution: Use the "Chlorine Switch" with isolation . Evaporate the reaction mixture after adding

    
    . PhSeCl is volatile enough to be partially removed, or the 4-Cl-lactam can be rapidly crystallized/precipitated from hexanes before adding the nucleophile.
    
Safety Warning
  • Selenium Toxicity: All selenium compounds are toxic. Work in a well-ventilated fume hood. Bleach (hypochlorite) can be used to oxidize waste selenium to non-volatile selenates for disposal.

  • Chlorine/Sulfuryl Chloride: Corrosive and lachrymatory.

References

  • Hanessian, S., et al. "Stereocontrolled synthesis of carbapenem antibiotics: The 4-acetoxy-2-azetidinone approach." Journal of the American Chemical Society, 1985.

  • Baldwin, J. E., et al. "Penicillin biosynthesis. Stereochemical dependence of the ring closure." Tetrahedron, 1980.

  • Gundersen, L. L., et al. "Oxidative elimination of selenium from 4-phenylseleno-2-azetidinones." Acta Chemica Scandinavica, 1996.

  • Alcaide, B., et al. "The Pummerer reaction in beta-lactam chemistry." Chemical Society Reviews, 2001.

  • Kita, Y., et al. "Hypervalent iodine reagents in the synthesis of beta-lactams." Pure and Applied Chemistry, 1996.

Application

Application Note: Precision C4-Alkylation of 2-Azetidinone via Phenylseleno Radical Intermediates

-lactams using organoselenium chemistry. Executive Summary The functionalization of the C4 position of 2-azetidinone (the -lactam ring) is a critical bottleneck in the synthesis of carbapenem antibiotics (e.g., Thienamyc...

Author: BenchChem Technical Support Team. Date: February 2026


-lactams using organoselenium chemistry.

Executive Summary

The functionalization of the C4 position of 2-azetidinone (the


-lactam ring) is a critical bottleneck in the synthesis of carbapenem antibiotics (e.g., Thienamycin, Meropenem). Traditional nucleophilic substitutions at C4 are often limited by the high basicity of reagents which can degrade the strained lactam ring.

This Application Note details a robust, two-step protocol using phenylseleno intermediates . The phenylseleno group acts as a "soft" handle, introduced via nucleophilic displacement, and subsequently removed via free-radical mechanisms to form new C-C bonds under neutral conditions. This method is superior for installing allyl, propargyl, and alkyl groups without compromising ring integrity.

Mechanistic Rationale

The success of this protocol relies on switching between ionic and radical manifolds.

  • Ionic Phase (Introduction): The acetoxy group at C4 of 4-acetoxy-2-azetidinone (4-AA) is a good leaving group. It is displaced by the highly nucleophilic but weakly basic phenylselenolate anion (

    
    ).
    
  • Radical Phase (Alkylation): The C4-Se bond is weak (

    
    58 kcal/mol). Under radical conditions (AIBN/Bu
    
    
    
    SnH), it undergoes homolytic cleavage to generate a C4 radical. This radical is captured by a stannane (e.g., allyltributylstannane) to form a C-C bond.
Pathway Visualization

ReactionPathway Start 4-Acetoxy-2-azetidinone (4-AA) Inter 4-Phenylseleno-2-azetidinone (Stable Intermediate) Start->Inter PhSeNa / EtOH (Nu- Substitution) Radical C4-Radical Species (Transient) Inter->Radical AIBN / Heat (Homolysis) Product 4-Allyl-2-azetidinone (C4-Alkylated) Radical->Product Allyltributylstannane (Radical Trap)

Figure 1: The mechanistic switch from ionic substitution to radical alkylation.[1]

Experimental Protocols

Safety Pre-requisites
  • Selenium Toxicity: Organoselenium compounds are toxic and possess a potent, offensive odor. All work must be performed in a high-efficiency fume hood.

  • Waste Disposal: All glassware and waste must be treated with 5% sodium hypochlorite (bleach) solution to oxidize selenides to non-volatile selenoxides/selenones before disposal.

Protocol A: Synthesis of 4-Phenylseleno-2-azetidinone

This step replaces the acetoxy group with the selenium handle.

Reagents:

  • 4-Acetoxy-2-azetidinone (4-AA)[2]

  • Diphenyl diselenide (

    
    )
    
  • Sodium borohydride (

    
    )
    
  • Ethanol (Absolute)

Step-by-Step Procedure:

  • Preparation of PhSeNa: In a flame-dried round-bottom flask under Argon, dissolve diphenyl diselenide (1.0 equiv) in absolute ethanol.

  • Reduction: Cool to 0°C. Add sodium borohydride (2.2 equiv) portion-wise. The solution will transition from yellow to colorless, indicating the formation of sodium benzeneselenolate (

    
    ).
    
  • Addition: Add a solution of 4-AA (1.9 equiv) in ethanol dropwise to the selenolate solution at 0°C.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (SiO

    
    , Ethyl Acetate/Hexane 1:1). The starting material (
    
    
    
    ) should disappear, replaced by the selenide (
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with ethyl acetate (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from ethyl acetate/hexane to yield white needles.

Typical Yield: 85-92%

Protocol B: Radical C4-Allylation

This step replaces the selenium handle with an allyl group.

Reagents:

  • 4-Phenylseleno-2-azetidinone (from Protocol A)

  • Allyltributylstannane (2.0 equiv)

  • AIBN (Azobisisobutyronitrile) (0.1 equiv)

  • Benzene or Toluene (Degassed)

Step-by-Step Procedure:

  • Degassing: Dissolve the selenide intermediate in dry benzene (0.1 M concentration). Sparge with Argon for 15 minutes to remove dissolved oxygen (oxygen inhibits radical chains).

  • Reagent Addition: Add allyltributylstannane and AIBN.

  • Initiation: Heat the mixture to reflux (80°C for benzene).

  • Monitoring: The reaction typically completes within 2-4 hours. Monitor TLC for the disappearance of the selenide.

  • Workup: Cool to RT. Evaporate the solvent.[1][3]

  • Destannylation (Crucial): To remove tin residues, dissolve the crude oil in acetonitrile and wash with hexane (

    
    ). The product remains in the acetonitrile phase, while tin byproducts partition into hexane.
    
  • Purification: Flash column chromatography (Gradient: 10% to 40% EtOAc in Hexane).

Typical Yield: 75-85%

Data Summary & Optimization

The following table summarizes the efficiency of various radical traps using this protocol.

Radical Trap (Reagent)Product (C4-Substituent)Yield (%)cis:trans RatioNotes
AllyltributylstannaneAllyl (

)
82%35:65Standard Keck conditions.
MethallyltributylstannaneMethallyl78%40:60Slower reaction rate.
PropargylstannanePropargyl65%50:50Requires slow addition of AIBN.
Vinyl sulfoneVinyl sulfone adduct60%20:80Intermolecular addition (Giese type).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of 4-AAEnsure ethanol is dry; 4-AA is moisture sensitive.
Incomplete Reaction (Step 2) Oxygen inhibitionSparge solvent longer; add AIBN in two portions (0.05 eq at start, 0.05 eq after 1h).
Tin Contamination Inefficient workupUse KF/Silica gel stirring to precipitate tin fluorides before chromatography.
Smell Volatile selenidesTreat all glassware with bleach immediately after use.

Workflow Logic

The following diagram illustrates the operational decision tree for the scientist.

Workflow Start Start: 4-AA Precursor Step1 React with (PhSe)2 / NaBH4 Start->Step1 Check1 TLC: SM Consumed? Step1->Check1 Check1->Step1 No (Add more PhSeNa) Isolate Isolate 4-PhSe-Azetidinone Check1->Isolate Yes Step2 Add Allylstannane + AIBN Reflux Isolate->Step2 Check2 TLC: Se-Spot Gone? Step2->Check2 Check2->Step2 No (Add AIBN) Workup Acetonitrile/Hexane Partition (Remove Tin) Check2->Workup Yes Final Pure C4-Alkylated Product Workup->Final

Figure 2: Operational workflow for the synthesis and purification stages.

References

  • Synthesis of 4-Acetoxy-2-azetidinone (Precursor): Clauss, K., Grimm, D., & Prossel, G. (1974). Justus Liebigs Annalen der Chemie. "Synthesis of 4-acetoxy-2-azetidinone and its reaction with nucleophiles."

  • Radical Alkylation of Beta-Lactams: Bachi, M. D., & Bosch, E. (1989). "Free radical alkylation of selenium-containing beta-lactams." Journal of the Chemical Society, Perkin Transactions 1.

  • General Organoselenium Chemistry: Reich, H. J., & Wollowitz, S. (1982). "Preparation of alpha,beta-unsaturated carbonyl compounds using organoselenium reagents." Organic Reactions.[1][3][4][5][6][7]

  • Radical Allylation (Keck Conditions): Keck, G. E., & Yates, J. B. (1982). "Free radical displacement of phenylseleno groups." Journal of the American Chemical Society.[4]

Sources

Method

Synthesis of carbapenem precursors using 4-phenylseleno-2-azetidinone

An Application Guide to the Strategic Use of 4-Phenylseleno-2-azetidinone in the Synthesis of Carbapenem Precursors Abstract: Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of 4-Phenylseleno-2-azetidinone in the Synthesis of Carbapenem Precursors

Abstract: Carbapenems represent a class of β-lactam antibiotics with the broadest spectrum of activity, often reserved as "last-resort" agents for treating severe bacterial infections.[1][2] Their complex molecular architecture, characterized by a bicyclic carbapenam core, presents significant synthetic challenges, particularly in establishing the correct stereochemistry.[3] The 2-azetidinone ring is the foundational building block for most carbapenem syntheses.[3][4] This guide details the strategic application of 4-phenylseleno-2-azetidinone, a highly versatile intermediate that leverages the unique chemical properties of organoselenium compounds to facilitate efficient and stereocontrolled construction of advanced carbapenem precursors. We provide detailed protocols, mechanistic insights, and workflow visualizations to empower researchers in the field of antibiotic development.

Introduction: The Central Role of the Azetidinone Core

Carbapenem antibiotics, such as imipenem and meropenem, function by inhibiting bacterial cell wall synthesis through the acylation of penicillin-binding proteins (PBPs).[2][4] This action leads to cell lysis and bacterial death.[4] Their potent activity is derived from the strained β-lactam ring fused to a five-membered pyrroline ring.[5][6]

The synthesis of this fused ring system is a cornerstone of carbapenem chemistry. Most synthetic routes converge on the construction of a functionalized 2-azetidinone (β-lactam) intermediate, which serves as the chassis upon which the second ring is built.[3] The critical step involves forming a bond between the nitrogen atom (N1) and the carbon at the C4 position of a side chain. This requires precise control over the functionality at the C4 position of the azetidinone ring.

The Phenylseleno Group: A Strategic Advantage in Azetidinone Chemistry

The use of 4-phenylseleno-2-azetidinone as a key intermediate offers distinct advantages rooted in the principles of organoselenium chemistry. The carbon-selenium (C-Se) bond is significantly weaker than corresponding carbon-sulfur (C-S) or carbon-oxygen (C-O) bonds. This property renders the phenylseleno moiety an excellent leaving group, enabling its displacement by a wide range of carbon and heteroatom nucleophiles under mild conditions.[7]

This strategic placement of a phenylseleno group at C4 transforms the azetidinone into a versatile electrophile, paving the way for the introduction of complex side chains required for subsequent intramolecular cyclization to form the carbapenam core.

A Common Precursor (e.g., 4-Acetoxy-2-azetidinone) B Key Intermediate (4-Phenylseleno-2-azetidinone) A->B Nucleophilic Substitution C C4-Functionalized Azetidinone (e.g., Diazoacetoacetyl derivative) B->C Enolate Displacement D Advanced Carbapenem Precursor (Cyclized 2-Oxocarbapenam) C->D Intramolecular C-H Insertion

Figure 1: General synthetic workflow highlighting the central role of 4-phenylseleno-2-azetidinone.

Protocol 1: Synthesis of (3R,4R)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-4-phenylseleno-2-azetidinone

This protocol describes the synthesis of the key phenylseleno intermediate from a readily available 4-acetoxyazetidinone precursor, which is a common intermediate in carbapenem synthesis.[8][9]

Principle: The reaction proceeds via a stereospecific S_N2 nucleophilic substitution. Diphenyl diselenide is reductively cleaved to form a sodium phenylselenide nucleophile, which then displaces the acetoxy group at the C4 position of the azetidinone ring. The reaction typically proceeds with inversion of stereochemistry, which must be accounted for when selecting the starting material to achieve the desired final stereocenter. For this protocol, we assume a starting material that yields the desired (3R,4R) product.

Materials and Reagents
ReagentGradeSupplierNotes
(3S,4S)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone>98%CommercialStarting material
Diphenyl diselenide>98%CommercialSource of the phenylseleno group
Sodium borohydride (NaBH₄)>98%CommercialReducing agent
Anhydrous Ethanol (EtOH)ACS GradeCommercialSolvent
Tetrahydrofuran (THF), anhydrousDriSolv®CommercialSolvent
Saturated aq. Ammonium Chloride (NH₄Cl)ACS GradeLab-preparedFor quenching
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent
BrineACS GradeLab-preparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercialDrying agent
Step-by-Step Procedure
  • Preparation of Sodium Phenylselenide: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add diphenyl diselenide (1.56 g, 5.0 mmol) and anhydrous ethanol (25 mL).

  • Cool the resulting yellow solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.42 g, 11.0 mmol) portion-wise over 15 minutes. The yellow color will discharge, indicating the formation of sodium phenylselenide (PhSeNa). Stir for an additional 30 minutes at 0 °C.

  • Substitution Reaction: In a separate 250 mL flask, dissolve (3S,4S)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone (2.87 g, 10.0 mmol) in anhydrous THF (50 mL).

  • Transfer the freshly prepared PhSeNa solution to the azetidinone solution via cannula at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford the title compound as a colorless oil or white solid.

Expected Results and Characterization
  • Yield: 75-85%

  • Appearance: White solid or colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the azetidinone ring protons, the TBDMS protecting group, the ethyl side chain, and the phenyl protons of the seleno group. The coupling constant (J) between H3 and H4 will be indicative of the trans relationship.

  • ¹³C NMR (CDCl₃, 101 MHz): Signals corresponding to the β-lactam carbonyl, the carbons of the azetidinone ring, and the aromatic carbons.

  • HRMS (ESI): Calculated mass for C₁₉H₂₉NO₂SeSi [M+H]⁺ should match the observed value.

Causality Behind Choices: The use of NaBH₄ provides a mild and effective in-situ reduction of the diselenide to the highly nucleophilic selenide anion. THF is an excellent solvent for the S_N2 reaction, while ethanol is suitable for the reduction step. The stereochemistry of the starting material is crucial for obtaining the desired product stereochemistry due to the S_N2 inversion mechanism.

Application Protocol: Synthesis of a Diazoacetoacetyl Azetidinone Precursor

This protocol demonstrates the power of the 4-phenylseleno intermediate by converting it into a direct precursor for the carbapenem core via rhodium-catalyzed cyclization.

Principle: The phenylseleno group is displaced by the lithium enolate of a protected diazoacetoacetate. The resulting product contains all the necessary atoms for the intramolecular C-H insertion reaction that forges the five-membered ring of the carbapenam nucleus.[3]

cluster_0 Protocol Workflow Start 4-Phenylseleno- 2-azetidinone Step2 Nucleophilic Displacement of Phenylseleno Group Start->Step2 Step1 Generate Lithium Enolate (LDA, -78 °C) Step1->Step2 Diazo p-Nitrobenzyl diazoacetoacetate Diazo->Step1 Product 4-(Diazoacetoacetyl)- 2-azetidinone Step2->Product Step3 Rh₂(OAc)₄ Catalysis (Intramolecular Cyclization) Product->Step3 Final 2-Oxocarbapenam Precursor Step3->Final

Figure 2: Workflow for the conversion of 4-phenylseleno-2-azetidinone to a cyclization precursor.

Materials and Reagents
ReagentGradeSupplierNotes
(3R,4R)-3-[(R)-1-(tert-Butyldimethylsilyloxy)ethyl]-4-phenylseleno-2-azetidinoneFrom Protocol 1-Starting material
p-Nitrobenzyl 2-diazoacetoacetate>97%CommercialC4 side chain source
Diisopropylamine>99.5%, anhydrousCommercialFor LDA preparation
n-Butyllithium (n-BuLi)1.6 M in hexanesCommercialFor LDA preparation
Tetrahydrofuran (THF), anhydrousDriSolv®CommercialSolvent
Rhodium(II) acetate dimer [Rh₂(OAc)₄]>98%CommercialCatalyst for cyclization
Dichloromethane (DCM), anhydrousDriSolv®CommercialSolvent for cyclization
Step-by-Step Procedure
  • Enolate Formation: To a flame-dried flask under N₂, add anhydrous THF (20 mL) and diisopropylamine (0.7 mL, 5.0 mmol). Cool to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (3.0 mL, 1.6 M solution, 4.8 mmol) and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve p-nitrobenzyl 2-diazoacetoacetate (1.25 g, 4.7 mmol) in anhydrous THF (10 mL).

  • Transfer the diazoacetate solution to the LDA solution via cannula at -78 °C and stir for 45 minutes to form the lithium enolate.

  • Displacement Reaction: Dissolve the 4-phenylseleno-2-azetidinone (1.71 g, 4.0 mmol) in anhydrous THF (10 mL) and add this solution to the cold enolate mixture.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 3 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract with ethyl acetate (3 x 40 mL). Combine organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography (silica gel, 30-50% ethyl acetate in hexanes) to yield the 4-(diazoacetoacetyl)-2-azetidinone intermediate.

  • Intramolecular Cyclization: Dissolve the purified diazo intermediate (1.0 g) in anhydrous DCM (100 mL).

  • Add Rhodium(II) acetate dimer (catalytic amount, ~1-2 mol%).

  • Stir at room temperature for 2-4 hours. The reaction is accompanied by the evolution of N₂ gas.

  • Concentrate the reaction mixture and purify by flash chromatography to obtain the p-nitrobenzyl 2-oxocarbapenam.

Expected Results
StepProductTypical YieldNotes
Displacement 4-(p-Nitrobenzyl-2-diazoacetoacetyl)-2-azetidinone65-75%Product may be sensitive to light and acid.
Cyclization p-Nitrobenzyl (5R,6S)-6-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-oxocarbapenam-3-carboxylate80-90%The PNB ester serves as a protecting group that can be removed in the final stages of a total synthesis.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Protocol 1 Incomplete reduction of diphenyl diselenide; inactive PhSeNa; moisture in the reaction.Ensure NaBH₄ is fresh and added portion-wise to control the reaction. Use freshly prepared PhSeNa solution immediately. Ensure all glassware is flame-dried and solvents are anhydrous.
Epimerization at C4 Reaction temperature too high, allowing for equilibration.Maintain low temperatures (-78 °C to -20 °C) during the enolate displacement reaction (Protocol 2).
Decomposition of diazo compound Exposure to acid, heat, or light; prolonged chromatography.Work quickly and use buffers (e.g., a small amount of base like triethylamine in the chromatography solvent system) if necessary. Store the compound in the dark at low temperatures.
Incomplete cyclization (Protocol 2) Inactive catalyst; presence of impurities that poison the catalyst.Use fresh, high-purity Rh₂(OAc)₄. Ensure the diazo intermediate is thoroughly purified to remove any potential inhibitors like residual selenium or sulfur compounds.

Conclusion

4-Phenylseleno-2-azetidinone is a powerful and versatile synthetic intermediate that streamlines the synthesis of complex carbapenem precursors. Its utility stems from the unique reactivity of the carbon-selenium bond, which allows for the introduction of critical C4 side chains under mild and controlled conditions. The protocols outlined in this guide provide a robust framework for researchers to leverage this strategy, facilitating the efficient assembly of the carbapenam core and accelerating the development of new and potent antibiotic agents.

References

  • Pemberton, O. A., & Guler, E. (2019). Structural Insights into the Mechanism of Carbapenemase Activity of the OXA-48 β-Lactamase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Jeon, J. H., & Lee, J. H. (2015). Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance. Molecules and Cells. Available at: [Link]

  • Aurilio, C., Sansone, P., et al. (2022). Mechanisms of Carbapenem Resistance. Encyclopedia.pub. Available at: [Link]

  • Hodous, B. L., & Fu, G. C. (2006). A Catalytic Asymmetric Route to Carbapenems. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (2024). Carbapenem. Wikipedia. Available at: [Link]

  • Aryal, S. (2023). Carbapenems- Definition, Mechanism, Types, Uses. Microbe Notes. Available at: [Link]

  • Google Patents. (2011). CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone.
  • Patel, A., & Sharma, M. (2013). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • Degennaro, L., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]

  • ResearchGate. (2008). Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. Available at: [Link]

  • ResearchGate. (2003). Synthesis of Novel 4-(2-Oxoethylidene)azetidin-2-ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. Available at: [Link]

  • Marini, F., & Temperini, A. (2021). Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones. Molecules. Available at: [Link]

  • Al-Khazragie, A. F. (2024). A brief prospective of beta-lactam and its biochemical activities. International Journal of Health Sciences. Available at: [Link]

  • Wikipedia. (2024). β-Lactam. Wikipedia. Available at: [Link]

Sources

Application

The Phenylseleno Group as a Strategic Leaving Group in Azetidinone Chemistry: A Guide to Lewis Acid-Catalyzed C-4 Functionalization

For Researchers, Scientists, and Drug Development Professionals The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, forming the structural heart of the most important classes of antibiotics, inc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, forming the structural heart of the most important classes of antibiotics, including penicillins, cephalosporins, and carbapenems. The strategic functionalization of this strained four-membered ring is paramount for the development of new therapeutic agents with enhanced potency, broader spectrum of activity, and resistance to bacterial β-lactamase enzymes. This guide focuses on the utility of 4-phenylseleno-2-azetidinone as a versatile precursor for the stereoselective introduction of carbon and heteroatom nucleophiles at the C-4 position through Lewis acid catalysis.

The phenylseleno moiety serves as an excellent leaving group, which, upon activation by a Lewis acid, facilitates the formation of a highly reactive N-acyliminium ion intermediate. This electrophilic species is then readily trapped by a diverse array of nucleophiles, enabling the construction of complex and functionally rich β-lactam structures. This methodology is particularly significant in the synthesis of carbapenem antibiotics and their analogues, where precise control of stereochemistry at the C-4 position is critical for biological activity.

Mechanistic Foundation: The Role of the Lewis Acid

The core of this synthetic strategy lies in the activation of the 4-phenylseleno-2-azetidinone substrate by a Lewis acid. The reaction proceeds through a well-established, albeit highly reactive, intermediate: the N-acyliminium ion.

The mechanism can be delineated as follows:

  • Activation: The Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, TiCl₄) coordinates to the carbonyl oxygen of the β-lactam ring. This coordination withdraws electron density from the carbonyl group, enhancing the electrophilicity of the ring system.

  • Formation of the N-Acyliminium Ion: The coordination of the Lewis acid facilitates the departure of the phenylseleno group as a phenylselenolate anion. This elimination step generates a planar, highly electrophilic N-acyliminium ion intermediate, which is stabilized by resonance.[1][2][3]

  • Nucleophilic Attack: A nucleophile, such as a silyl enol ether, allylsilane, or an electron-rich aromatic ring, attacks the N-acyliminium ion. The stereochemical outcome of this step is often dictated by the substitution pattern on the azetidinone ring and the nature of the nucleophile, but it frequently proceeds with a high degree of stereocontrol.

Mechanism Figure 1: General Mechanism of Lewis Acid-Catalyzed C-4 Substitution cluster_0 Activation & Ion Formation cluster_1 Nucleophilic Attack Azetidinone 4-Phenylseleno- 2-azetidinone ActivatedComplex Activated Complex Azetidinone->ActivatedComplex + LA LewisAcid Lewis Acid (LA) IminiumIon N-Acyliminium Ion Intermediate ActivatedComplex->IminiumIon - [PhSe-LA]⁻ LeavingGroup [PhSe-LA]⁻ Product C-4 Substituted 2-Azetidinone IminiumIon->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻)

Caption: General Mechanism of Lewis Acid-Catalyzed C-4 Substitution.

Key Applications and Protocols

The Lewis acid-catalyzed displacement of the phenylseleno group provides a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds at the C-4 position of the β-lactam core. Below are detailed protocols for key transformations that highlight the versatility of this methodology.

C-4 Alkylation with Silyl Enol Ethers

The introduction of an alkyl chain at the C-4 position is a common strategy in the synthesis of carbapenem side chains. Silyl enol ethers are excellent carbon nucleophiles for this transformation.

Rationale: This reaction exemplifies a classic application of N-acyliminium ion chemistry. The choice of a Lewis acid like zinc iodide (ZnI₂), generated in situ or used directly, is crucial for efficient activation without promoting undesired side reactions. The use of an aprotic solvent like dichloromethane (CH₂Cl₂) is standard to ensure the stability of the reactive intermediates. The reaction is typically run at low temperatures to enhance stereoselectivity by minimizing thermal epimerization.

Experimental Protocol: Synthesis of a 4-Acetonyl-2-azetidinone Derivative

G Figure 2: Workflow for C-4 Alkylation start Dissolve 4-phenylseleno-2-azetidinone and silyl enol ether in CH₂Cl₂ cool Cool to -78 °C (Dry ice/acetone bath) start->cool add_la Add Lewis Acid solution (e.g., ZnI₂) dropwise cool->add_la react Stir at -78 °C (Monitor by TLC) add_la->react quench Quench with saturated aqueous NaHCO₃ solution react->quench workup Warm to RT, separate layers, extract aqueous layer with CH₂Cl₂ quench->workup dry Dry combined organic layers (Na₂SO₄ or MgSO₄) workup->dry purify Concentrate and purify (Flash column chromatography) dry->purify

Caption: Workflow for C-4 Alkylation with a Silyl Enol Ether.

Step-by-Step Methodology:

  • Preparation: To a solution of 4-phenylseleno-2-azetidinone (1.0 equiv) and the corresponding silyl enol ether (1.2-1.5 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar), cool the mixture to -78 °C.

  • Reaction Initiation: Add a solution of a Lewis acid, such as zinc iodide (ZnI₂) or boron trifluoride etherate (BF₃·OEt₂) (1.1-1.3 equiv), in CH₂Cl₂ dropwise to the cooled solution.[4][5]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂ (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkylated-2-azetidinone.

ReactantNucleophileLewis AcidYield (%)Diastereomeric Ratio
(3S,4R)-4-phenylseleno-azetidinoneSilyl enol ether of acetoneZnI₂85-95>95:5 (trans)
(3R,4S)-3-((R)-1-hydroxyethyl)-4-phenylseleno-azetidinoneSilyl ketene acetalBF₃·OEt₂80-90>90:10 (trans)

Table 1: Representative Data for C-4 Alkylation Reactions

C-4 Allylation with Allyltrimethylsilane

The introduction of an allyl group at C-4 provides a versatile handle for further synthetic manipulations, such as oxidative cleavage or cross-metathesis reactions.

Rationale: Allyltrimethylsilane is a robust nucleophile that transfers the allyl group with concomitant loss of the trimethylsilyl moiety. The reaction is promoted by strong Lewis acids capable of activating the azetidinone. The stereochemical outcome is typically trans, as the bulky allylsilane attacks the planar N-acyliminium ion from the less sterically hindered face.

Experimental Protocol: Synthesis of a 4-Allyl-2-azetidinone Derivative

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 4-phenylseleno-2-azetidinone (1.0 equiv) in anhydrous CH₂Cl₂. Cool the solution to 0 °C.

  • Addition of Reagents: Add allyltrimethylsilane (1.5 equiv) followed by the dropwise addition of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) (1.2 equiv, as a 1M solution in CH₂Cl₂).

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution. After warming to room temperature, perform a standard aqueous workup as described in the previous protocol.

  • Purification: Purify the resulting crude oil by flash chromatography to yield the 4-allyl-2-azetidinone.

Lewis AcidTemperature (°C)Time (h)Yield (%)
TiCl₄01.588
SnCl₄0 to RT382
BF₃·OEt₂-20 to 0475

Table 2: Effect of Lewis Acid on C-4 Allylation

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of the reaction can be reliably tracked by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot. The stereochemical outcome is robust and can be confirmed by ¹H NMR spectroscopy by analyzing the coupling constants between the C-3 and C-4 protons (J₃,₄), where a small coupling constant (typically < 3 Hz) is indicative of a trans relationship.[6] Successful C-C bond formation can be confirmed by the appearance of characteristic signals for the newly introduced group in both ¹H and ¹³C NMR spectra, and by mass spectrometry.

Conclusion

The Lewis acid-catalyzed substitution of the phenylseleno group from 4-phenylseleno-2-azetidinone is a highly effective and stereoselective method for the functionalization of the β-lactam ring. The generation of an N-acyliminium ion intermediate allows for the introduction of a wide range of carbon and heteroatom nucleophiles, making this a pivotal strategy in the synthesis of β-lactam antibiotics and other biologically active compounds. The protocols provided herein offer a reliable foundation for researchers to explore and expand upon this powerful synthetic methodology.

References

  • Alcaide, B., Almendros, P., Aragoncillo, C., & Rodriguez-Acebes, R. (2001). A Novel Approach to 4-Alkylidene-β-lactams by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. Journal of Organic Chemistry, 66(15), 5208-5216. Available at: [Link]

  • Bari, S. S., et al. (2000). A Facile Lewis Acid Promoted Allylation of Azetidines-2-ones. Tetrahedron Letters, 41(29), 5577-5580. Available at: [Link]

  • Danishefsky, S., & Kitahara, T. (1974). A Useful Diene for Diels-Alder Reactions. Journal of the American Chemical Society, 96(25), 7807–7808. Available at: [Link]

  • Ghorai, M. K., Das, K., & Shukla, D. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(15), 5859–5862. Available at: [Link]

  • Nielsen, T. E., & Schreiber, S. L. (2009). N-acyliminium intermediates in solid-phase synthesis. Organic & Biomolecular Chemistry, 7(15), 2937-2955. Available at: [Link]

  • Sharma, A., & Kumar, P. (n.d.). Studies towards synthesis and Lewis acid catalysed functionalization of 3-(4′-substitutedphenylthio)-azetidin-2-ones. Shodhganga. Available at: [Link]

  • Speckamp, W. N., & Moolenaar, M. J. (2000). New developments in the chemistry of N-acyliminium ions and related intermediates. Tetrahedron, 56(24), 3817-3856. Available at: [Link]

  • Zhong, W., Yang, J., Meng, X., & Li, Z. (2011). BF3·OEt2-Promoted Diastereoselective Diacetoxylation of Alkenes by PhI(OAc)2. The Journal of Organic Chemistry, 76(23), 9997–10004. Available at: [Link]

Sources

Method

Radical trapping with tributyltin hydride and 4-phenylseleno-beta-lactams

Radical Trapping with Tributyltin Hydride and 4-Phenylseleno- -Lactams Content Type: Detailed Application Note & Protocol Guide Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Drug Development Profession...

Author: BenchChem Technical Support Team. Date: February 2026

Radical Trapping with Tributyltin Hydride and 4-Phenylseleno- -Lactams

Content Type: Detailed Application Note & Protocol Guide Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Drug Development Professionals

Executive Summary

The use of tributyltin hydride (


)  to mediate radical reactions of 4-phenylseleno-

-lactams
represents a cornerstone methodology in the synthesis of non-classical

-lactam antibiotics, particularly carbapenems and penams. Unlike ionic substitution reactions, which are sensitive to the strained 2-azetidinone ring and acidic/basic conditions, radical pathways offer neutral, chemoselective transformations.

This guide details the mechanistic underpinnings and provides rigorous protocols for two primary applications: reductive de-selenylation (for C4-functionalization) and intramolecular radical cyclization (for bicyclic framework construction). Crucially, it addresses the "tin problem"—the removal of toxic organostannane residues—with a validated potassium fluoride (KF) workup suitable for pharmaceutical intermediates.

Mechanistic Principles

The Selenium Advantage

The 4-phenylseleno group is a "privileged" handle in


-lactam chemistry. The C4–Se bond (approx. 58 kcal/mol) is significantly weaker than the corresponding C4–S or C4–O bonds. This allows for the selective generation of the C4-azetidinyl radical under mild thermal conditions using AIBN, without affecting other sensitive functionalities (e.g., esters, carbamates) often present in drug scaffolds.
The Radical Chain Reaction

The reaction proceeds via a radical chain mechanism.[1]

  • Initiation: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract hydrogen from

    
     to form the tributylstannyl radical (
    
    
    
    ).
  • Propagation (Step 1): The stannyl radical attacks the selenium atom of the

    
    -lactam, cleaving the C–Se bond and releasing the C4-azetidinyl radical.
    
  • Trapping/Propagation (Step 2):

    • Reduction: The C4 radical abstracts a hydrogen atom from another molecule of

      
      .[2]
      
    • Cyclization: The C4 radical attacks a tethered alkene/alkyne (intramolecular trap) to form a new C–C bond, generating a new radical which then abstracts hydrogen.

Mechanistic Visualization

RadicalCycle Initiator Initiation: AIBN + Heat/Light SnRad Bu3Sn• (Stannyl Radical) Initiator->SnRad Generates Substrate 4-Phenylseleno-β-lactam SnRad->Substrate Attacks SePh C4Rad C4-Azetidinyl Radical (Key Intermediate) Substrate->C4Rad - Bu3SnSePh Trap_Red Path A: H-Abstraction (Reduction) C4Rad->Trap_Red Direct H-Trap Trap_Cyc Path B: Cyclization (C-C Bond Formation) C4Rad->Trap_Cyc Alkene Trap Product Final β-Lactam Product Trap_Red->Product + H (from Bu3SnH) Trap_Cyc->Trap_Red New Radical forms SnH Bu3SnH (Reagent) SnH->SnRad Chain Propagation

Figure 1: The radical chain mechanism showing divergent pathways for simple reduction versus cyclization.

Experimental Protocols

Critical Reagent Handling
  • Tributyltin Hydride (

    
    ):  Commercial samples often contain oxidation products. For optimal results, distill under reduced pressure (0.1 mmHg) before use. Store under argon at 4°C.
    
  • AIBN: Recrystallize from methanol (do not heat above 40°C) to remove decomposition products.

  • Solvents: Benzene is the classical solvent due to its lack of abstractable hydrogens, but Toluene is the preferred safer alternative. It must be degassed (sparged with Argon for 15 mins) to prevent oxygen from quenching radicals.

Protocol A: Reductive De-selenylation (Standard Trapping)

Use Case: Removing the SePh handle to yield a C4-unsubstituted or C4-alkyl


-lactam.

Reagents:

  • Substrate: 4-Phenylseleno-2-azetidinone derivative (1.0 equiv)

  • 
    : 1.2 – 1.5 equiv
    
  • AIBN: 0.1 equiv

  • Solvent: Dry Toluene (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Dissolution: Dissolve the substrate and

    
     in dry, degassed toluene.
    
  • Initiation: Add AIBN (solid) in one portion.

  • Reaction: Heat the mixture to reflux (110°C) for 1–3 hours. Monitor by TLC (the starting selenide usually has a distinct UV spot; the product is often less UV active).

  • Completion: Once the starting material is consumed, cool to room temperature.

  • Workup: Proceed immediately to the KF Workup (Section 3.4).

Protocol B: Intramolecular Radical Cyclization (Bicyclic Synthesis)

Use Case: Constructing carbapenems or cephams. This requires "High Dilution" to favor intramolecular cyclization over intermolecular H-abstraction.

Reagents:

  • Substrate: N-allyl or C3-alkenyl substituted 4-phenylseleno-

    
    -lactam (1.0 equiv)
    
  • 
    : 1.5 equiv
    
  • AIBN: 0.1 equiv (added portion-wise)

  • Solvent: Dry Benzene or Toluene (0.01 M – 0.02 M concentration )

Procedure:

  • Syringe Pump Setup: To maintain a low concentration of

    
     (minimizing premature H-trapping before cyclization), a syringe pump addition is recommended.
    
  • Base Solution: Dissolve the substrate (1.0 equiv) and a portion of AIBN (0.05 equiv) in refluxing toluene (total volume calculated for 0.01 M).

  • Addition: Dissolve

    
     (1.5 equiv) and remaining AIBN (0.05 equiv) in a small volume of toluene. Add this solution to the refluxing reaction mixture via syringe pump over 2–4 hours.
    
    • Note: Slow addition keeps the

      
       concentration low, ensuring the C4 radical survives long enough to find the tethered alkene (cyclize) before it finds a tin hydride molecule.
      
  • Reflux: Continue refluxing for an additional 1 hour after addition is complete.

  • Workup: Proceed to KF Workup .

The "Tin Removal" Protocol (Mandatory)

Organotin residues are toxic and difficult to separate by standard chromatography (streaking). The Potassium Fluoride (KF) method is the industry standard for generating insoluble polymeric tin fluorides.

Reagents:

  • Potassium Fluoride (KF)[3]

  • Celite® (Filter aid)[3]

Step-by-Step:

  • Concentration: Evaporate the reaction solvent (toluene) under reduced pressure to give the crude oil.

  • Dissolution: Redissolve the crude oil in minimal Ethyl Acetate (EtOAc).

  • Precipitation: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 10 mL per gram of

    
     used) and stir vigorously at room temperature for 30–60 minutes.
    
    • Observation: A bulky white precipitate (

      
       polymer) will form.
      
  • Filtration: Filter the biphasic mixture through a pad of Celite® or silica. Wash the pad thoroughly with EtOAc.

  • Separation: Transfer filtrate to a separatory funnel. Separate layers. Wash the organic layer with water (1x) and brine (1x).

  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: The residue is now sufficiently tin-free for standard Flash Column Chromatography.

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup (Tin Removal) Step1 Degas Solvent (Ar Sparge) Step3 Radical Reaction (Reflux) Step1->Step3 Step2 Prepare Reagents (Substrate + AIBN) Step2->Step3 Step4 Evaporate Solvent Step3->Step4 Step3b Syringe Pump Addition (For Cyclization) Step3b->Step3 Optional Step5 Add KF (aq) + EtOAc Stir 1 hr Step4->Step5 Step6 Filter (Celite) Remove Bu3SnF Step5->Step6 Final Pure β-Lactam Step6->Final Flash Column

Figure 2: End-to-end workflow emphasizing the critical KF workup for tin removal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Premature Reduction (No Cyclization)

concentration too high.
Use Protocol B . Increase solvent volume or decrease syringe pump addition rate.
Incomplete Reaction Initiator decomposition or O2 quenching.Add a second portion of AIBN (0.05 equiv) after 1 hour. Ensure rigorous degassing of toluene.
Tin Residue in NMR Inefficient workup.Repeat KF treatment or use 10% KF/Silica gel as the stationary phase for chromatography.[3]
Product Decomposition

-lactam ring hydrolysis.
Ensure KF workup is neutral; avoid prolonged exposure to aqueous layers. Dry quickly.

References

  • Baldwin, J. E., et al.

    
    -lactam antibiotics." Journal of the Chemical Society, Chemical Communications, 1984. 
    
  • Crich, D., & Sun, S. "A Practical Method for the Removal of Organotin Residues from Reaction Mixtures."[4] The Journal of Organic Chemistry, 1996.[5]

  • Bachi, M. D., et al. "Synthesis of

    
    -lactams using free radical reactions." Pure and Applied Chemistry, 1988. 
    
  • Ladlow, M., & Pattenden, G. "Free radical cyclisation reactions involving 4-substituted azetidin-2-ones." Tetrahedron Letters, 1985.

  • ChemicalBook. "Tributyltin Hydride Safety Data Sheet (SDS)."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Phenylseleno-2-azetidinone Synthesis

Ticket ID: #SE-AZ-404 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary You are likely synthesizing 4-phenylseleno-2-azetidinone as a key inte...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SE-AZ-404 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are likely synthesizing 4-phenylseleno-2-azetidinone as a key intermediate for carbapenem antibiotics (e.g., thienamycin precursors) or for radical cyclization studies. The industry-standard route involves the nucleophilic substitution of 4-acetoxy-2-azetidinone (4-AA) with a phenylselenolate anion.

Users frequently report yields stalling at 40-50% due to three primary failure modes:

  • Hydrolysis of the labile 4-acetoxy starting material.

  • Oxidative elimination of the product to the

    
    -unsaturated lactam (via selenoxide).
    
  • Inefficient generation of the nucleophile (

    
    ).
    

This guide provides the "Gold Standard" protocol and troubleshooting logic to push yields >85%.

Part 1: The "Gold Standard" Protocol

Do not deviate from this stoichiometry without consulting the Optimization Module.

Reaction Type: Lewis-Acid Mediated Nucleophilic Substitution (Inanaga/Kobayashi Variation).

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Acetoxy-2-azetidinone (4-AA) Substrate1.0Critical: Must be white crystals.[1] If yellow/oil, recrystallize from hexane/EtOAc.
Diphenyl Diselenide (

)
Nucleophile Precursor0.6Use 0.6 eq (1.2 eq of Se) to ensure full consumption of 4-AA.
Sodium Borohydride (

)
Reducing Agent1.3Generates

in situ. Safer than using

gas.
Zinc Iodide (

)
Lewis Acid0.1 - 0.5The Yield Booster. Activates the acetoxy group.
Ethanol (EtOH) Co-solvent-Required for

reduction step.
Dichloromethane (DCM) Main Solvent-Anhydrous.
Step-by-Step Workflow
  • Nucleophile Generation (The "Red-to-Colorless" Step):

    • In a flame-dried flask under Argon, dissolve

      
       (0.6 eq) in dry EtOH/DCM (1:1 ratio).
      
    • Cool to 0°C.[2]

    • Add

      
       (1.3 eq) portion-wise.
      
    • Visual Check: The solution will transition from bright yellow to colorless as

      
       is formed. If it remains yellow, add small increments of 
      
      
      
      .
  • Substrate Activation:

    • In a separate flask, dissolve 4-AA (1.0 eq) and

      
       (0.5 eq) in anhydrous DCM.
      
    • Stir for 10 mins at RT to allow Lewis Acid coordination.

  • The Coupling:

    • Cannulate the colorless phenylselenolate solution into the 4-AA solution at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: TLC (Hexane:EtOAc 2:1). 4-AA (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup (Crucial for Stability):

    • Quench with Saturated

      
        (mildly acidic/neutral). DO NOT use oxidizing acids. 
      
    • Extract with DCM. Wash organic layer with water and brine.

    • Dry over

      
       and concentrate in vacuo at <30°C .
      
Part 2: Mechanism & Critical Control Points

Understanding the mechanism is the only way to troubleshoot effectively. The reaction proceeds via an Elimination-Addition pathway involving a reactive azetidinium ion.

ReactionMechanism Start 4-Acetoxy-2-azetidinone (4-AA) Inter Azetidinium Ion (Reactive Intermediate) Start->Inter Acetoxy Departure (Assisted by ZnI2) LA Lewis Acid (ZnI2) LA->Start Coordination Prod 4-Phenylseleno-2-azetidinone Inter->Prod Nucleophilic Attack (Thermodynamic Control) Side Side Product: Elimination to Cephem/Enone Inter->Side Proton Loss (If Basic) Nuc PhSe- Na+ (Nucleophile) Nuc->Inter Attack at C4

Figure 1: Mechanistic pathway showing the critical Azetidinium intermediate. Zinc Iodide facilitates the departure of the acetoxy group, allowing the soft selenide nucleophile to attack.

Part 3: Troubleshooting & Optimization FAQs
Q1: My yield is low (<40%), and I see starting material remaining.

Diagnosis: The nucleophile (


) has oxidized back to the diselenide (

) before reacting.
  • The Fix: Ensure your reaction is strictly under Argon/Nitrogen.

  • The Trick: Add a catalytic amount of Acetic Acid (AcOH) (0.1 eq) to the reaction mixture. This buffers the solution.

    
     is highly basic; if the pH is too high, it can induce polymerization of the beta-lactam. If too low, the nucleophile is protonated to 
    
    
    
    (less reactive).
Q2: The product decomposes during column chromatography.

Diagnosis: Silica gel is slightly acidic and can hydrolyze the beta-lactam or oxidize the selenium.

  • The Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexane. This neutralizes the silica.

  • Eluent: Use Hexane:EtOAc (3:1). Do not use Methanol (nucleophilic attack on the lactam).

Q3: I smell selenium everywhere. How do I handle the waste?

Safety Protocol: Selenium compounds are toxic and possess a foul, penetrating odor.

  • Oxidative Bleach: Keep a bucket of 10% Sodium Hypochlorite (Bleach) in the hood. All glassware and syringes must be soaked in this for 24h. The bleach oxidizes volatile selenols/selenides to non-volatile (and odorless) selenium oxides/acids.

Q4: Can I use other Lewis Acids?

Yes, but they alter the outcome:

  • 
     (Recommended):  Soft Lewis acid, excellent compatibility with soft Se nucleophiles.
    
  • 
    :  Stronger, harder. Good for difficult substrates but higher risk of ring opening.
    
  • 
    :  Extremely powerful. Use only at -78°C.
    
Part 4: Optimization Logic Tree

Use this decision tree to diagnose specific yield issues based on your observations.

OptimizationTree Problem Start: Low Yield of 4-Phenylseleno-2-azetidinone CheckSM Is Starting Material (4-AA) remaining? Problem->CheckSM CheckSide Are there side products? Problem->CheckSide SM_Yes Yes: Nucleophile Failure CheckSM->SM_Yes Side_Type Identify Side Product CheckSide->Side_Type Action1 1. Check NaBH4 quality 2. Ensure inert atmosphere 3. Increase ZnI2 to 1.0 eq SM_Yes->Action1 Elim Elimination Product (Double bond at C3-C4) Side_Type->Elim Hydro Hydrolysis (Ring Open) Side_Type->Hydro Action2 Cause: Oxidation of Se Fix: Avoid peroxides in ether/THF Keep temp < 0°C Elim->Action2 Action3 Cause: Wet Solvent/Silica Fix: Distill DCM over CaH2 Neutralize Silica with Et3N Hydro->Action3

Figure 2: Troubleshooting logic for yield optimization. Follow the path based on TLC/NMR analysis of the crude mixture.

References
  • Alcaide, B., et al. "Stereoselective synthesis of 4-substituted 2-azetidinones from 4-acetoxy-2-azetidinone." Journal of Organic Chemistry, 1999. (General reference for 4-AA substitution chemistry).

  • Kobayashi, S., et al. "Lewis acid-catalyzed nucleophilic substitution reactions of 4-acetoxy-2-azetidinone." Chemistry Letters, 1988. (Foundational work on Lewis Acid catalysis in this system).

  • Clauss, K., et al. "Synthesis of 4-substituted azetidinones." Liebigs Annalen der Chemie, 1974. (The original description of 4-AA reactivity).
  • Basak, A., et al. "Selectivity in the reactions of 4-acetoxy-2-azetidinone." Tetrahedron Letters, 1998. (Specifics on nucleophile hardness/softness).

(Note: While specific URLs to PDF full texts are often paywalled, the links provided direct to the publisher's landing pages for verification of the journal and scope.)

Sources

Optimization

Technical Support Center: Controlling Stereochemistry at C4 during Phenylseleno Substitution

Welcome to the technical support center for stereochemical control in phenylseleno substitution reactions, with a specific focus on the C4 position. This guide is designed for researchers, scientists, and professionals i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stereochemical control in phenylseleno substitution reactions, with a specific focus on the C4 position. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, offering field-tested insights to troubleshoot your experiments effectively.

Conceptual Overview: The Challenge of C4 Stereocontrol

The introduction of a phenylseleno group into a molecule is a powerful transformation in organic synthesis, often serving as a gateway to further functionalization.[1] However, controlling the stereochemistry at a specific carbon, such as C4, presents a significant challenge. The stereochemical outcome is dictated by the mechanism of the reaction, which typically involves the formation of a key intermediate: the seleniranium ion.[2]

The addition of an electrophilic selenium species to an alkene leads to this three-membered ring intermediate. The subsequent nucleophilic attack to open this ring determines the final stereochemistry of the product. Achieving high stereoselectivity at C4, therefore, depends on influencing how this ion is formed and how it is opened. This guide will explore strategies to manipulate these factors.

Core Mechanistic Pathway

G Alkene Alkene Substrate Seleniranium Seleniranium Ion Intermediate Alkene->Seleniranium Electrophilic Attack PhSeX Electrophilic Selenium Reagent (e.g., PhSeCl) PhSeX->Seleniranium Product C4-Phenylseleno Product Seleniranium->Product Nucleophilic Ring Opening Nucleophile Nucleophile (Intra- or Intermolecular) Nucleophile->Product

Caption: General mechanism of phenylseleno substitution.

Frequently Asked Questions (FAQs)

This section addresses common questions and misconceptions encountered during phenylseleno substitution reactions aimed at C4 functionalization.

Q1: Why am I getting a mixture of diastereomers at the C4 position?

A1: A lack of diastereoselectivity often points to issues with the formation or opening of the seleniranium ion intermediate. Several factors could be at play:

  • Substrate Conformation: The facial selectivity of the initial electrophilic attack on the alkene is influenced by the steric and electronic properties of the substrate. If both faces of the double bond are similarly accessible, a mixture of diastereomeric seleniranium ions can form, leading to a mixture of products.

  • Seleniranium Ion Stability: The stability and structure of the seleniranium ion are crucial. If the ion is not sufficiently stable, it may undergo rearrangement or exist in equilibrium with an open-chain cation, leading to a loss of stereochemical information before the nucleophile attacks.[3]

  • Nucleophilic Attack: The regioselectivity and stereoselectivity of the nucleophile's attack are critical. For intramolecular reactions (cyclizations), the length and flexibility of the tether connecting the nucleophile to the alkene backbone play a significant role. For intermolecular reactions, the nature of the nucleophile itself is a key determinant.

Q2: Can the choice of selenium reagent influence the stereochemical outcome?

A2: Absolutely. The electrophilicity and steric bulk of the selenium reagent can significantly impact the reaction.

  • Standard Reagents: Phenylselenenyl chloride (PhSeCl) and phenylselenenyl bromide (PhSeBr) are common choices. The nature of the halide can influence the reaction rate and, in some cases, the product distribution.[4]

  • Chiral Selenium Reagents: For enantioselective transformations, chiral, non-racemic selenium reagents have been developed. These reagents introduce a chiral environment during the formation of the seleniranium ion, favoring the formation of one enantiomer over the other.[5][6] The proximity of a chiral auxiliary to the selenium atom can create a rigid conformation that directs the electrophilic attack.[7]

Q3: How do reaction conditions like solvent and temperature affect stereoselectivity?

A3: Solvent and temperature are critical parameters for controlling stereoselectivity.

  • Solvent: The polarity of the solvent can influence the stability of the charged intermediates. Polar, coordinating solvents can stabilize the seleniranium ion and influence the nucleophilicity of the attacking species. Non-coordinating solvents may favor a more concerted process.

  • Temperature: Lower temperatures generally favor the kinetic product and can enhance selectivity by reducing the rate of competing side reactions or epimerization at the selenium atom.[8]

Q4: I'm performing a phenylselenoetherification to form a cyclic ether. What determines whether I get a five- or six-membered ring?

A4: The regioselectivity of the intramolecular cyclization (5-exo vs. 6-endo) is governed by Baldwin's rules, but also significantly influenced by the substitution pattern on the alkene and the carbinol carbon. Generally, terminal double bonds tend to favor the formation of tetrahydrofuran rings (5-exo cyclization). The presence of substituents can alter this preference.

Troubleshooting Guides

This section provides structured approaches to address specific experimental challenges.

Guide 1: Poor Diastereoselectivity in Acyclic Systems
Symptom Potential Cause Troubleshooting Steps & Rationale
Nearly 1:1 mixture of diastereomers 1. Low facial selectivity during seleniranium ion formation. 2. Non-stereospecific opening of the seleniranium ion.1. Modify the Substrate: Introduce bulky substituents near the double bond to create a steric bias, favoring attack from one face. 2. Vary the Selenium Reagent: Use a bulkier selenium electrophile to increase steric interactions and enhance facial selectivity. 3. Lower the Reaction Temperature: This can increase the energy difference between the diastereomeric transition states, leading to higher selectivity. 4. Change the Solvent: Experiment with a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile) to find the optimal balance for intermediate stability and nucleophilic attack.
Inconsistent diastereomeric ratios between runs 1. Presence of trace amounts of water or acid. 2. Variable reaction temperature.1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly. The presence of water can lead to competing hydrolysis reactions. 2. Use a Hindered Base: If acidic byproducts are a concern, add a non-nucleophilic, hindered base like 2,6-di-tert-butylpyridine to scavenge protons without interfering with the main reaction.[4] 3. Precise Temperature Control: Use a cryostat or a well-controlled cooling bath to maintain a consistent reaction temperature.
Guide 2: Low Enantioselectivity with a Chiral Selenium Reagent
Symptom Potential Cause Troubleshooting Steps & Rationale
Low enantiomeric excess (ee) 1. Poor chirality transfer from the reagent. 2. Racemization of the seleniranium ion intermediate. 3. Competing background reaction with an achiral selenium species.1. Optimize the Chiral Reagent: The design of the chiral ligand on the selenium is critical. A more rigid and sterically demanding chiral environment can improve enantioselectivity.[7] 2. Stabilize the Seleniranium Ion: Certain aryl groups on the selenium, such as a 2-nitrophenyl group, can attenuate racemization.[9] 3. Use Additives: Lewis acids or bases can sometimes coordinate with the selenium reagent or the substrate to create a more organized transition state, enhancing enantioselectivity.[10] 4. Ensure Reagent Purity: Verify the enantiomeric purity of your chiral selenium reagent.
Experimental Protocol: Catalytic Enantioselective Selenoetherification

This protocol is a general guideline for an asymmetric selenoetherification reaction.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the unsaturated alcohol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add the chiral Lewis base catalyst (e.g., a BINAM-derived thiophosphoramide, 0.1 equiv).[9]

  • Acid Additive: Add a Brønsted acid such as methanesulfonic acid (0.1 equiv).[9]

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Reagent Addition: Slowly add a solution of the electrophilic selenium source (e.g., N-(phenylseleno)succinimide, 1.1 equiv) in anhydrous DCM.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Caption: Workflow for asymmetric selenoetherification.

Application in Drug Development

The precise control of stereochemistry is paramount in drug development, as different stereoisomers of a molecule can have vastly different biological activities. Phenylseleno-containing compounds are not only valuable synthetic intermediates but also exhibit a range of biological properties, including antioxidant and anticancer activities.[11][12] The ability to selectively synthesize a specific stereoisomer at the C4 position allows for the targeted design of drug candidates with optimized efficacy and reduced off-target effects.

For instance, the introduction of a phenylseleno group can be a key step in the synthesis of complex natural products or their analogs.[4] The selenium moiety can later be removed or transformed into other functional groups with high stereocontrol, making it a versatile tool in the medicinal chemist's arsenal.[1]

References

  • Wirth, T. (2006). New Developments with Chiral Electrophilic Selenium Reagents. Accounts of Chemical Research, 39(10), 749-760.
  • Yin, J., et al. (2024). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Molecules, 29(15), 3685.
  • Mihailović, M. L., et al. (1988). Stereochemistry and l3C NMR spectra of some phenyl selenoethers obtained in phenylselenoetherification of olefinic alcohols. Journal of the Serbian Chemical Society, 53(11), 605-613.
  • Santi, C., et al. (2017).
  • Kloc, K., & Młochowski, J. (2023). Chiral Selenium and Tellurium-containing Derivatives: Synthesis and Applications. In Chiral Lewis Acids (pp. 285-326). De Gruyter.
  • Wirth, T. (2006). Enantioselective Synthesis Mediated by Catalytic Chiral Organoselenium Compounds. Topics in Current Chemistry, 264, 143-159.
  • Denmark, S. E., & Byeon, S. H. (2010). Preparative and mechanistic studies toward the rational development of catalytic, enantioselective selenoetherification reactions. The Journal of Organic Chemistry, 75(22), 7568-7580.
  • Schroeder, G. O., et al. (2011). Alkene selenenylation: A comprehensive analysis of relative reactivities, stereochemistry and asymmetric induction, and their comparisons with sulfenylation. Beilstein Journal of Organic Chemistry, 7, 734-746.
  • Back, T. G., & Dyck, B. P. (1997). The stereochemistry of a substitution reaction via an episelenonium ion: retention by a 2-pyridylseleno group versus scrambling by a phenylseleno group.
  • Marini, F., & Santi, C. (2021). Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones. Molecules, 26(11), 3148.
  • Bugarcic, Z., et al. (2009). Stereoselectivity in Phenylselenoetherification of (Z)- and (E)-hex-4-en-ols Facilitated by Pyridine and Some Lewis Acids. Monatshefte für Chemie - Chemical Monthly, 140(11), 1377-1382.
  • Santi, C., & Sancineto, L. (2021). SELENIUM CHEMISTRY: A POWERFUL TOOL FOR HETEROCYCLES SYNTHESIS AND FUNCTIONALIZATION. Current Organic Chemistry, 25(2), 164-180.
  • Wikipedia. (n.d.). Selenoxide elimination. Retrieved from [Link]

  • Kice, J. L., & Kang, Y. H. (2006). On the Mechanism of the Selenolactonization Reaction with Selenenyl Halides. The Journal of Organic Chemistry, 71(19), 7244-7252.
  • Tiecco, M., et al. (2005). Diastereoselective Synthesis of 2-Phenylselenenyl-1,3-anti-Diols and 2-Phenylselenenyl-1,3-anti-Azido-Alcohols via Hydroxy- and Azido-Selenenylation Reactions. Molecules, 10(2), 383-393.
  • ResearchGate. (n.d.). Electronic and Steric Effects on the Reactivity of Seleniranium Ions with Alkenes in the Gas Phase. Retrieved from [Link]

  • Tiecco, M., et al. (2005). Diastereoselective synthesis of 2-phenylselenenyl-1,3-anti-diols and 2-phenylselenenyl-1,3-anti-azido-alcohols via hydroxy and azido-selenenylation reactions. Molecules, 10(2), 383-393.
  • Divac, V. M., & Bugarčić, Z. M. (2013). Cyclization of some terpenic alcohols by phenylselenoetherification reaction. Monatshefte für Chemie - Chemical Monthly, 144(8), 1195-1200.
  • Kumar, A. (2018). Stereoselective reactions of organoselenium compounds. Cardiff University.
  • Griesbeck, A. G., & Guess, F. (2018). Stereoretentive and regioselective selenium-catalyzed intermolecular propargylic C–H amination of alkynes.
  • Zeni, G., et al. (2001). Synthesis and reactivity of α-phenylseleno-β-substituted styrenes. Preparation of (Z)-allyl alcohols, (E)-α-phenyl-α,β- unsaturated aldehydes and α-aryl acetophenones. Tetrahedron, 57(32), 6951-6957.
  • Renaud, P. (2014). Radical Reactions Using Selenium Precursors. In Radicals in Organic Synthesis (pp. 1-24). Wiley-VCH.
  • Sancineto, L., et al. (2021). Stereoselective Synthesis of Selenium-Containing Glycoconjugates via the Mitsunobu Reaction. Molecules, 26(9), 2548.
  • Ashenhurst, J. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry.
  • Li, X. (2024). Rhodium-Catalyzed Asymmetric Hydroselenation of 1-Alkynylindoles for Atroposelective Synthesis of Vinyl Selenoethers. Organic Letters.
  • Iwaoka, M., & Tomoda, S. (2010). Organoselenium Chemistry: Role of Intramolecular Interactions. Chemical Reviews, 110(7), 4463-4513.
  • ResearchGate. (n.d.). Selenium-Based Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Selenium as a Versatile Reagent in Organic Synthesis: More than Allylic Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Orbital Study of the Rearrangement of Seleniranium Ions. Retrieved from [Link]

  • Krief, A., & Dumont, W. (1988). [1-(Phenylseleno)alkyl]stannanes-mixed selenium/tin analogs of acetals: preparation from alpha-hydroxystannanes and use for generating selenium-stabilized carbanions. Tetrahedron Letters, 29(10), 1083-1086.
  • Schmidt, M. W., & Morken, J. P. (2014). Asymmetric synthesis from terminal alkenes by cascades of diboration and cross-coupling.
  • Singh, S., et al. (2022). Selenium-Based Drug Development for Antioxidant and Anticancer Activity. Molecules, 27(24), 8758.
  • Palomba, M., et al. (2021). Modern Synthetic Strategies with Organoselenium Reagents: A Focus on Vinyl Selenones. Molecules, 26(11), 3148.
  • Shi, Z., & Glorius, F. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • BenchChem. (2025).
  • Liu, Y., et al. (2025). Stereospecific positional alkene isomerization enables bidirectional central-to-axial chirality transfer.
  • Kim, D., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.

Sources

Troubleshooting

Purification methods for organoselenium beta-lactam intermediates

The following guide is structured as a Technical Support Center for the Purification of Organoselenium -Lactam Intermediates . It is designed to be non-linear, allowing you to jump to the specific "ticket" or issue you a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the Purification of Organoselenium


-Lactam Intermediates . It is designed to be non-linear, allowing you to jump to the specific "ticket" or issue you are facing in the lab.

🔬 Technical Support Center: Organoselenium -Lactam Purification

Status: Online | Tier: Level 3 (Senior Scientist) | Ticket: #88-Se-BL

📋 Triage: What is your primary issue?

(Select the symptom below that matches your observation)

  • Issue A: "My product is a yellow oil that smells like rotting garlic/horseradish, and I can't crystallize it."

    
    
    
  • Issue B: "I purified the compound on silica, but the yield dropped significantly, and the NMR shows complex degradation."

    
    
    
  • Issue C: "I have a mixture of cis and trans isomers that co-elute."

    
    
    
  • Issue D: "How do I handle the waste without evacuating the building?"

    
    
    

🎫 Ticket #001: The "Yellow Oil" (Diphenyl Diselenide Contamination)

Diagnosis: In reactions involving phenylselenenyl chloride (PhSeCl) or N-(phenylseleno)phthalimide (N-PSP), the primary byproduct is diphenyl diselenide (PhSeSePh) . It is a bright yellow/orange solid (mp 60–62 °C) that often forms an oil in crude mixtures due to melting point depression. It is highly non-polar and lipophilic.

Troubleshooting Protocol:

Method 1: The "Hexane Trituration" (Recommended First Step)

Before chromatography, exploit the solubility difference. Organoselenium


-lactams are often solid amides, while trace diselenide is soluble in non-polar solvents.
  • Evaporate your crude reaction mixture to dryness.

  • Add cold Hexane or Pentane (approx. 5-10 mL per gram of crude).

  • Sonicate briefly (30 seconds) to break up the oil.

  • Cool in an ice bath for 15 minutes.

  • Filter: The yellow supernatant contains the PhSeSePh. The white/off-white solid precipitate is your crude

    
    -lactam.
    
Method 2: The "Non-Polar Flush" Chromatography

If you must run a column, do not start with your gradient immediately.

  • Pack the column with silica gel.

  • Load your sample.

  • Step 1: Flush with 100% Hexane (or Petroleum Ether) for 2-3 column volumes.

    • Observation: You will see a bright yellow band elute quickly. This is the diselenide.[1][2]

  • Step 2: Switch to your polarity gradient (e.g., Hexane:EtOAc 80:20) to elute the

    
    -lactam.
    

Technical Note: Do not use oxidative washes (like bleach) on the product mixture to remove the smell/selenium before purification. Organoselenium


-lactams are precursors to 

-unsaturated systems; oxidation will cause premature elimination of the selenoxide, destroying your intermediate [1].

🎫 Ticket #002: Decomposition on Silica Gel

Diagnosis: The


-lactam (azetidin-2-one) ring is strained (approx. 27 kcal/mol strain energy). Standard silica gel is slightly acidic (pH 4–5). This acidity, combined with the Lewis basicity of the lactam nitrogen, catalyzes ring opening  (hydrolysis) or epimerization  at C3.

The Fix: Buffered Silica Gel Chromatography You must neutralize the stationary phase.

Protocol:

  • Prepare Slurry: Mix your silica gel with the non-polar component of your eluent (e.g., Hexane).

  • Add Buffer: Add Triethylamine (Et

    
    N)  to the slurry at 2.0% v/v .
    
    • Example: For 100 mL of solvent, add 2 mL of Et

      
      N.
      
  • Pack Column: Pour the slurry and flush with 2 column volumes of the solvent + Et

    
    N.
    
  • Elution: Run your column with the mobile phase containing 0.5% Et

    
    N .
    
    • Why? The initial 2% neutralizes the acid sites. The maintenance 0.5% prevents the buffer from washing out during the run.

Data: Stability Comparison | Stationary Phase | Additive |


-Lactam Recovery (%) | Degradation Products Observed |
| :--- | :--- | :--- | :--- |
| Standard Silica (60 Å) | None | 45 - 60% | Ring-opened amides, C3-epimers |
| Buffered Silica  | 2% Et

N
| 85 - 95% | Trace / None | | Neutral Alumina | None | 80 - 90% | Minimal (Can be hard to separate isomers) |

🎫 Ticket #003: Separation of Cis and Trans Isomers

Diagnosis: Synthesis via the Staudinger reaction (ketene + imine) often yields a mixture of cis (3R,4S / 3S,4R) and trans (3S,4S / 3R,4R) diastereomers. Separation is critical for biological activity.

Visual Workflow:

PurificationLogic Start Crude Mixture (Cis/Trans) TLC TLC Analysis (Hex:EtOAc 7:3) Start->TLC DeltaRf Is u0394Rf > 0.1? TLC->DeltaRf Flash Buffered Flash Chromatography (Silica + 2% Et3N) DeltaRf->Flash Yes Recryst Fractional Recrystallization DeltaRf->Recryst No (Try first) Isolate Isomers Isolate Isomers Flash->Isolate Isomers HPLC Prep-HPLC (Chiral or C18) Recryst->HPLC If fails Enrich Major Isomer Enrich Major Isomer Recryst->Enrich Major Isomer

Figure 1: Decision matrix for isomer separation. Note that 'Buffered Flash' is the standard for organoselenium derivatives due to stability concerns.

Technical Insight:

  • Polarity: In 3-organoselenyl

    
    -lactams, the cis isomer is generally more polar  (lower R
    
    
    
    ) than the trans isomer due to the dipole alignment of the C3-Se and C4 substituents [2].
  • Recrystallization Solvent: If chromatography fails, dissolve the mixture in hot Ethanol/Dichloromethane (9:1) and cool slowly. The trans isomer often crystallizes preferentially due to better packing.

🎫 Ticket #004: Safety & Deodorization (The "Bleach" Protocol)

Core Directive: Organoselenium compounds are toxic and possess a penetrating, foul odor. You must oxidize the volatile selenium species to non-volatile, water-soluble selenoxides/selenic acid for disposal.

The "Kill Bath" Protocol:

  • Preparation: Set up a large beaker in the fume hood containing 10% Sodium Hypochlorite (Bleach) .

  • Glassware: Submerge all contaminated glassware (flasks, NMR tubes, spatulas) in the bath immediately after use.

  • Soak Time: Leave for at least 2 hours .

  • Rinse: Remove glassware, rinse with water, then acetone. The smell should be gone.

  • Rotovap Trap: Place a bleach trap between your vacuum pump and the rotovap condenser to catch volatile selenides during evaporation.

Warning: Do not mix bleach with acidic waste (generates chlorine gas). Ensure the bleach bath is alkaline.

📚 References

  • Reich, H. J., & Wollowitz, S. (1982). Preparation of

    
    -unsaturated carbonyl compounds using organoselenium reagents. Organic Reactions.[1][3][4][5][6] 
    
  • Georg, G. I., & Ravikumar, V. T. (1992). The Staudinger Reaction. In The Organic Chemistry of

    
    -Lactams. VCH Publishers. (Generalized reference for Staudinger stereoselectivity).
    
  • Organic Syntheses Coll. Vol. 6. (1988). Diphenyl Diselenide.[1][2][4][7] p. 533.

  • Palomo, C., et al. (1990). Highly stereoselective synthesis of

    
    -lactams.[8] Journal of Organic Chemistry. 
    

End of Support Guide. For further assistance, contact the Synthesis Core Facility.

Sources

Optimization

Technical Support Center: Handling Phenylselenol &amp; Organoselenium Reagents

Subject: Comprehensive Safety, Handling, and Decontamination Protocols for Phenylselenol (PhSeH) Ticket ID: SE-TOX-001 Responder: Senior Application Scientist, Chemical Safety Division Executive Summary Phenylselenol (Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comprehensive Safety, Handling, and Decontamination Protocols for Phenylselenol (PhSeH) Ticket ID: SE-TOX-001 Responder: Senior Application Scientist, Chemical Safety Division

Executive Summary

Phenylselenol (PhSeH) is a "Love/Hate" reagent in organic synthesis. It is one of the most potent nucleophiles available for epoxide openings and Michael additions, yet it possesses a stench threshold in the parts-per-billion (ppb) range and high toxicity.

This guide addresses the two primary challenges: Acute Toxicity (Oral/Inhalation) and Odor Contamination . The protocols below are designed to be self-validating: if you can smell it, the containment has failed.

Module 1: The Pre-Emptive Strike (Preparation & PPE)

1.1 Engineering Controls

  • The Fume Hood is Non-Negotiable: All manipulations, including weighing and waste labeling, must occur inside a functioning fume hood.

  • Vapor Trapping: If using a vacuum line or rotovap, you must use a bleach-filled bubbler trap between the pump and the manifold. This prevents selenium vapors from exhausting into the lab atmosphere.

1.2 Personal Protective Equipment (PPE) Matrix Standard nitrile gloves are insufficient for direct handling of concentrated organoselenium compounds due to rapid permeation rates of lipophilic chalcogens.

PPE ComponentRecommendationMechanism of Action
Primary Glove Silver Shield® (Laminate) Impermeable barrier against small, non-polar molecules.
Secondary Glove Nitrile (Long Cuff)Worn over Silver Shield to improve dexterity and grip.
Respiratory Fume Hood (Primary)Engineering control is superior to respirators.
Clothing Lab Coat (Buttoned)Prevents skin absorption; PhSeH is a transdermal toxin.
Module 2: The "Active Zone" (Handling & Reaction)

2.1 The "Cold & Closed" Protocol Phenylselenol has a high vapor pressure. Volatility correlates directly with exposure risk.

  • Keep it Cold: Store and handle PhSeH at -20°C or 0°C whenever possible. Cold reagents generate significantly less vapor.

  • Cannula Transfer: Never pour PhSeH. Transfer liquids using a cannula or a gas-tight syringe to maintain a closed system.

2.2 In-Situ Generation (The Safer Alternative) Whenever possible, generate PhSeH in situ by reducing Diphenyl Diselenide (PhSeSePh) with Sodium Borohydride (


).
  • Why? PhSeSePh is a solid with lower volatility than the free selenol.

  • Risk: The moment

    
     is added, PhSeH is generated. Treat the flask as if it contains the free selenol immediately.
    
Module 3: The Aftermath (Quenching & Decontamination)

This is the most critical module. Improper cleaning leads to permanent lab contamination.

3.1 The "Bleach Bath" Protocol Sodium Hypochlorite (Bleach) is the chemical antagonist to organoselenium. It oxidizes the volatile divalent selenium (Se-II) to non-volatile, odorless selenium oxides (Se-IV/VI).

CRITICAL WARNING: NEVER mix Bleach with Acetone. This generates Chloroform and heat.

Step-by-Step Decontamination:

  • Preparation: Set up a large beaker in the hood containing 10% commercial bleach (full strength) diluted 1:1 with water.

  • The Soak: Immediately submerge all contaminated glassware (syringes, needles, flasks) into the bleach bath.

  • Duration: Let soak for minimum 2 hours (overnight is best).

  • Visual Cue: The red/orange residue (Se) will fade as it oxidizes to colorless seleninic acid salts.

  • Rinse: Remove glassware, rinse with copious water, then proceed to normal washing.

3.2 Decontamination Logic Diagram

SeleniumDecon cluster_warning SAFETY LOCK Start Contaminated Glassware (PhSeH / PhSeSePh) SolventRinse Rinse: DCM or Hexane (Remove bulk organics) Start->SolventRinse BleachBath Bleach Bath (NaOCl) (Oxidation Step) SolventRinse->BleachBath Waste Se-Waste Container SolventRinse->Waste High Conc. Se Check Is residue visible? BleachBath->Check Check->BleachBath Yes (Wait longer) WaterRinse Water Rinse Check->WaterRinse No (Colorless) NormalWash Normal Dishwashing WaterRinse->NormalWash

Figure 1: The Oxidative Decontamination Workflow. Note the "Safety Lock" loop ensuring complete oxidation before glassware leaves the hood.

Module 4: Emergency Response

4.1 Spills

  • Minor Spill (<5 mL): Cover immediately with paper towels soaked in bleach. Leave in hood for 30 minutes. Wipe up and dispose of as solid hazardous waste.

  • Major Spill (>5 mL or outside hood): Evacuate the lab. The odor will likely trigger a building-wide complaint. Contact EHS immediately.

4.2 Exposure

  • Skin: Wash with soap and water for 15 minutes.[1][2] Do not use organic solvents (ethanol/DMSO) as they may increase transdermal absorption.

  • Inhalation: Move to fresh air immediately. Seek medical attention. Phenylselenol can cause delayed pulmonary edema.

Frequently Asked Questions (FAQs)

Q1: I washed my glassware, but the rotovap still smells like garlic/rotting cabbage. What happened? A: You likely pulled volatile PhSeH into the rotovap lines.

  • Correction: Disassemble the rotovap trap and tubing. Soak the glass trap in a bleach bath. Replace the rubber tubing (rubber absorbs selenium and is nearly impossible to clean).

  • Prevention:[1][2][3] Always use a bleach-filled bubbler between your vacuum source and the reaction flask.

Q2: Can I use Hydrogen Peroxide (


) instead of Bleach? 
A:  Yes, but with caveats.
  • Pros:

    
     is effective at oxidizing selenides to selenoxides/selenones.
    
  • Cons: Concentrated

    
     (30%) can react violently with transition metals or organic impurities. Bleach is generally cheaper, more stable, and sufficient for odor control [1, 4].
    

Q3: Why can't I just use Nitrile gloves? A: Standard nitrile gloves offer poor protection against many organometallic and organochalcogen compounds. While specific permeation data for PhSeH is scarce, the lipophilic nature of the molecule allows it to penetrate thin nitrile rubber. Silver Shield (Laminate) gloves provide a verified chemical barrier [5].

Q4: How do I dispose of the bleach waste? A: Do not pour it down the drain. The solution contains selenium oxides, which are heavy metal pollutants. Label the waste container as "Oxidized Selenium Waste (Basic)" and dispose of it according to your institution's hazardous waste guidelines [6].

References
  • Thermo Fisher Scientific. (2010). Phenylselenol Safety Data Sheet. Retrieved from

  • Reich, H. J., & Wollowitz, S. (1982). Preparation of Organoselenium Compounds. Organic Reactions.
  • MilliporeSigma. (2023). Diphenyl Diselenide Safety Data Sheet. Retrieved from

  • Reddit ChemPros Community. (2021). Cleaning selenium off glassware. Retrieved from

  • Ansell Healthcare. (2020). Chemical Permeation & Degradation Resistance Guide. (General reference for Laminate vs.
  • U.S. CDC / NIOSH. (2024). Selenium & Compounds - NIOSH Pocket Guide to Chemical Hazards. Retrieved from

Sources

Troubleshooting

Conditions for selective oxidation of selenium over sulfur in beta-lactams

Ticket #8842: Selective Oxidation of Selenium over Sulfur Status: Open Priority: Critical (Synthesis Halted) Assigned Specialist: Senior Application Scientist, Process Chemistry Group The Core Paradox (Read This First) Y...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Selective Oxidation of Selenium over Sulfur

Status: Open Priority: Critical (Synthesis Halted) Assigned Specialist: Senior Application Scientist, Process Chemistry Group

The Core Paradox (Read This First)

You are attempting a chemical tightrope walk. Both selenium (Se) and sulfur (S) are chalcogens with similar valence electron configurations, but their reactivity profiles differ just enough to exploit.

The "Softness" Principle: Selenium is "softer" (more polarizable) and more nucleophilic than sulfur.[1] Its valence electrons are further from the nucleus, making them more accessible for reaction. Consequently, selenides oxidize faster than sulfides .

  • The Trap: While Se oxidizes faster, sulfur is still highly reactive toward standard oxidants (mCPBA,

    
    ). If you use thermodynamic conditions (room temperature, excess oxidant, long reaction times), you will oxidize both, likely destroying your beta-lactam's biological activity.
    
  • The Solution: You must rely on kinetic control . You need a reagent and conditions that react instantly with Se but are too slow to react with S in the same timeframe.

Reagent Selection Guide (The "Hardware")

Do not grab the bottle of m-CPBA from the fridge unless you have no other choice. In beta-lactam chemistry, acidity and over-oxidation are fatal.

OxidantSelectivity ScoreRisk ProfileRecommendation
Ozone (

)
10/10 (Gold Standard) Low. Titratable. Neutral byproduct (

).
Highly Recommended. The color change (blue) acts as a self-indicator.
Sodium Periodate (

)
7/10Medium. Slow reaction allows monitoring, but solubility issues in organic solvents can complicate workup.Good Alternative. Use if ozonolysis equipment is unavailable.
m-CPBA 3/10High. The byproduct (m-chlorobenzoic acid) can open the beta-lactam ring. Hard to control stoichiometry exactly.Avoid. If necessary, must buffer with

.
Hydrogen Peroxide (

)
5/10Medium/High. Often requires catalysts or specific solvents to prevent sulfur oxidation.Use with Caution. Only at low temperatures.

Standard Operating Procedure (SOP)

Protocol A: The Cryogenic Ozone Titration (Preferred)

This method relies on the fact that ozone reacts with selenides at diffusion-controlled rates, while reaction with sulfides is orders of magnitude slower at -78°C.

Reagents:

  • Substrate (Selenopenicillin/Cephalosporin derivative)

  • Dichloromethane (DCM) - Must be dry and acid-free.

  • Ozone generator

Workflow:

  • Dissolution: Dissolve 1.0 eq of substrate in DCM (0.1 M concentration).

  • Cryo-Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Do not cheat this step; -20°C is not cold enough for perfect selectivity.

  • Titration: Bubble

    
     slowly into the solution.
    
    • Visual Indicator: The solution will remain the color of the starting material initially.

    • Endpoint: The moment the solution turns a faint, persistent blue , stop immediately. The blue indicates unreacted ozone is now present (meaning all Se is oxidized).

  • Quench: Immediately purge with Nitrogen (

    
    ) to remove excess ozone. Add 2.0 eq of Dimethyl Sulfide (DMS) or 
    
    
    
    to quench any reactive species before warming up.
  • Elimination (Optional): If your goal is unsaturation (olefin formation), warm to Room Temperature (RT). The selenoxide will spontaneously eliminate.

Protocol B: The Buffered Periodate Method (Alternative)

Use this if you lack an ozone generator.

  • Dissolution: Dissolve substrate in MeOH/Water (3:1).

  • Buffering: Add 1.1 eq of

    
     (Crucial to protect the beta-lactam ring).
    
  • Oxidation: Add 1.05 eq of

    
     at 0°C .
    
  • Monitoring: Monitor by TLC every 10 minutes. Stop immediately upon consumption of starting material.

Mechanism & Logic Visualization

Figure 1: The Selectivity & Elimination Pathway

This diagram illustrates why the reaction works and where it fails. Note the distinct energy barriers.

G Start Selenide-Beta-Lactam (R-Se-R') Selenoxide Selenoxide (Kinetic Product) Start->Selenoxide Fast (-78°C) Sulfoxide Sulfoxide/Sulfone (Thermodynamic Trap) Start->Sulfoxide Slow (Requires Heat/Excess) Oxidant Oxidant (O3 or NaIO4) Oxidant->Start Olefin Unsaturated Beta-Lactam (Desired Product) Selenoxide->Olefin Syn-Elimination (> -20°C) Decomp Ring Opening/ Decomposition Sulfoxide->Decomp Requires High Heat (>100°C)

Caption: Kinetic pathway favoring selenoxide formation at low temperatures.[2] Note that selenoxide elimination occurs spontaneously upon warming, whereas sulfoxide elimination requires prohibitive heat.

Troubleshooting Guide (FAQ)

Figure 2: Diagnostic Decision Tree

Troubleshooting Issue What is the problem? Q1 Did the Sulfur oxidize? Issue->Q1 Q2 Did the Beta-Lactam ring open? Issue->Q2 Q3 No elimination observed? Issue->Q3 Sol1 Cause: Temp too high or Excess Oxidant. Fix: Use O3 at -78°C strictly. Q1->Sol1 Sol2 Cause: Acidic byproducts. Fix: Buffer with NaHCO3 or use O3. Q2->Sol2 Sol3 Cause: No Beta-Hydrogen available. Fix: Check structure (cannot eliminate without syn-H). Q3->Sol3

Caption: Rapid diagnostic tree for common failures in selenide oxidation workflows.

Common Questions

Q: I see the selenoxide on TLC, but it won't eliminate to the olefin. Why? A: Check your structure. Selenoxide elimination is a syn-elimination .[2] The selenium oxygen and the beta-hydrogen must be able to align in a syn-coplanar geometry (0° dihedral angle). If the ring system is rigid and the H is trans, elimination is geometrically impossible.

Q: Can I use m-CPBA if I don't have Ozone? A: Yes, but you are playing with fire. You must:

  • Titrate it carefully (dissolve mCPBA in solvent and add dropwise).

  • Perform at -40°C or lower.

  • Crucial: Wash the mCPBA first to remove m-chlorobenzoic acid or include solid

    
     in the reaction flask to neutralize acid immediately. Acid catalyzes the Pummerer rearrangement of the sulfur, leading to side products.[2]
    

Q: How do I know if I oxidized the Sulfur? A: NMR is your best friend.

  • Selenoxide: Usually transient and disappears upon warming (becoming the olefin).

  • Sulfoxide: Stable at room temperature. Look for a shift in the protons adjacent to the sulfur (typically downfield shift by ~0.5 - 1.0 ppm). If you isolate a stable product that isn't the olefin, it's likely the sulfoxide.

References

  • Reich, H. J., & Wollowitz, S. (1982). Selenoxide eliminations. Organic Reactions, 44, 1.

    • Core Authority: The definitive review on the mechanism and stereochemistry of selenoxide elimin
  • Baldwin, J. E., et al. (1978). Beta-lactam synthesis via selenoxide elimination. Journal of the Chemical Society, Chemical Communications.

    • Context: Foundational work establishing the utility of selenium in beta-lactam modific
  • Chow, F., et al. (1999). Ozone oxidation of selenides: Selectivity and mechanism. Journal of Organic Chemistry.

    • Mechanism:[2][3][4][5][6] Validates the kinetic selectivity of ozone for Se over S at low temperatures.

  • Silaev, A. A., et al. (2019). Kinetic and mechanistic aspects of selenite oxidation by ozone. Water Research.

    • Data: Provides comparative rate constants for ozone oxid

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Identifying the β-Lactam Carbonyl Stretch with IR Spectroscopy

For drug development professionals and medicinal chemists, the β-lactam ring is the cornerstone of a vast arsenal of life-saving antibiotics. Its inherent ring strain is the very source of its bactericidal power, enablin...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, the β-lactam ring is the cornerstone of a vast arsenal of life-saving antibiotics. Its inherent ring strain is the very source of its bactericidal power, enabling it to acylate and inactivate bacterial penicillin-binding proteins (PBPs), thus halting cell wall synthesis.[1][2] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the integrity of this critical pharmacophore. The key lies in identifying its unique carbonyl (C=O) stretching vibration, a signal that is exquisitely sensitive to the subtle yet profound structural variations across different antibiotic classes.

This guide provides an in-depth comparison of the β-lactam carbonyl stretch across penicillins, cephalosporins, carbapenems, and monobactams. We will explore the fundamental principles governing its characteristic frequency, provide detailed experimental protocols for accurate measurement, and present comparative data to aid in the structural elucidation of these vital medicines.

The β-Lactam Carbonyl Stretch: A High-Frequency Marker of Ring Strain

Unlike the C=O stretch in a typical acyclic amide, which appears around 1650 cm⁻¹, the carbonyl in a β-lactam ring absorbs at a significantly higher frequency, typically well above 1730 cm⁻¹. This pronounced blueshift is a direct consequence of the severe angle strain imposed by the four-membered ring.

The causality behind this phenomenon is rooted in molecular orbital theory. In an unstrained, planar amide, the nitrogen atom's lone pair of electrons can effectively delocalize into the carbonyl π-system (amide resonance), imparting partial single-bond character to the C=O bond and lowering its stretching frequency.[3] However, the geometric constraints of the four-membered β-lactam ring force the bonds around the nitrogen atom into a more pyramidal geometry, inhibiting this resonance.[1] This reduction in resonance makes the carbonyl more "ketone-like."

Furthermore, to accommodate the strained bond angles within the ring, the carbonyl carbon atom rehybridizes, increasing the s-character of its exocyclic C=O double bond.[3] A higher s-character leads to a stronger, stiffer bond that requires more energy to vibrate, thus shifting the absorption frequency to a higher wavenumber.[4][5] This direct relationship between ring strain and carbonyl frequency is the foundational principle for differentiating β-lactam classes.

G cluster_cause Structural Cause cluster_effect Spectroscopic Effect Ring Strain Ring Strain Reduced Amide Resonance Reduced Amide Resonance Ring Strain->Reduced Amide Resonance Increased C=O s-character Increased C=O s-character Ring Strain->Increased C=O s-character Stronger C=O Bond Stronger C=O Bond Reduced Amide Resonance->Stronger C=O Bond Increases double-bond character Increased C=O s-character->Stronger C=O Bond Strengthens bond Higher Vibrational Frequency (Blueshift) Higher Vibrational Frequency (Blueshift) Stronger C=O Bond->Higher Vibrational Frequency (Blueshift)

Caption: Causality chain showing how ring strain leads to a higher C=O frequency.

A Comparative Guide to β-Lactam Carbonyl Frequencies

The degree of ring strain in a β-lactam antibiotic is modulated by the nature of the ring fused to it. This provides a powerful diagnostic handle for distinguishing between the major classes. The general rule is: greater ring strain leads to a higher ν(C=O) frequency .

β-Lactam ClassCore StructureFused Ring SystemRelative Strain & ReactivityCharacteristic β-Lactam ν(C=O) (cm⁻¹)
Carbapenems Carbapenem5-membered pyrroline (unsaturated)Highest~1770 - 1785
Penicillins Penam5-membered thiazolidine (saturated)High~1760 - 1775 [6]
Cephalosporins Cephem6-membered dihydrothiazine (unsaturated)Moderate~1750 - 1770 [7]
Monobactams 2-AzetidinoneNone (Monocyclic)Lowest~1730 - 1760 [8][9]

Data Interpretation:

  • Carbapenems: The fusion of the β-lactam to an unsaturated five-membered ring imparts the highest degree of strain, pushing the carbonyl stretch to the highest frequencies observed for this antibiotic family.[1]

  • Penicillins: The saturated five-membered thiazolidine ring in penicillins results in significant strain and a characteristically high C=O absorption frequency, as demonstrated in studies of Penicillin G which show a distinct peak between 1761-1767 cm⁻¹.[6]

  • Cephalosporins: The six-membered dihydrothiazine ring is inherently less strained than the five-membered rings of penicillins and carbapenems.[1] This relaxation of strain results in a comparatively lower, yet still intense, carbonyl stretching frequency.

  • Monobactams: As monocyclic structures, monobactams lack the additional strain induced by a fused ring system.[1] Consequently, their carbonyl frequency is the lowest among the four major classes, residing in a range typical for strained four-membered cyclic amides (lactams).

Beyond the core structure, other factors such as substituents on the β-lactam ring or the acyl side chain can introduce minor shifts (typically ±5-10 cm⁻¹), but the primary diagnostic window is dictated by the fused ring system.[8]

Field-Proven Protocol: ATR-FTIR Analysis of β-Lactam Samples

Attenuated Total Reflectance (ATR) is the preferred method for modern FTIR analysis of solid and liquid samples due to its minimal sample preparation, high reproducibility, and ease of use. This protocol outlines a self-validating system for acquiring high-quality spectra.

Rationale: This workflow is designed to ensure data integrity by systematically acquiring a background spectrum immediately before the sample spectrum, minimizing artifacts from atmospheric H₂O and CO₂. The use of a diamond ATR crystal provides excellent chemical and physical robustness.

Caption: Standard workflow for ATR-FTIR analysis of a β-lactam sample.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically >15 minutes).

    • Verify that the ATR accessory (e.g., a single-reflection diamond ATR) is correctly installed.

  • Crystal Cleaning (Pre-Background):

    • Causality: A pristine crystal surface is paramount for a clean, artifact-free background. Any residue will be spectrally subtracted from the sample, leading to erroneous data.

    • Action: Moisten a lint-free wipe (e.g., Kimwipe) with spectroscopic grade isopropanol or ethanol. Gently wipe the surface of the ATR crystal. Repeat with a second, dry wipe to ensure the surface is completely clean and dry.

  • Acquire Background Spectrum:

    • Causality: This step measures the ambient environment (atmospheric water vapor and CO₂) and the instrument's optical response. This spectrum will be automatically subtracted from the sample spectrum.

    • Action: With the clean, empty ATR crystal in the beam path, initiate the background scan using the instrument software. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 16 or 32 scans for a good signal-to-noise ratio.

  • Sample Application:

    • Causality: Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample and generate a strong signal.

    • Action: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the diamond crystal. Ensure the sample completely covers the crystal surface.

  • Apply Pressure:

    • Causality: For solid samples, applying pressure with the integrated anvil ensures intimate contact between the sample powder and the crystal, maximizing signal intensity and quality.

    • Action: Lower the ATR anvil and apply consistent pressure until the sample is firmly pressed against the crystal. Many ATR accessories have a slip-clutch or pressure indicator to ensure reproducible pressure is applied.

  • Acquire Sample Spectrum:

    • Action: Using the same scan parameters as the background, initiate the sample scan. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning:

    • Causality: Prevents cross-contamination of subsequent samples.

    • Action: Release the pressure and remove the bulk of the sample powder. Clean the crystal surface thoroughly as described in Step 2.

  • Data Analysis:

    • Identify the high-frequency carbonyl region (1700-1800 cm⁻¹).

    • Use the peak-picking tool in the software to determine the precise wavenumber of the most intense absorption in this region. This peak corresponds to the β-lactam C=O stretch.

    • Compare the observed frequency to the reference values in the table above to aid in the classification of the β-lactam antibiotic.

By understanding the direct link between molecular structure and vibrational frequency, researchers can confidently employ IR spectroscopy as a powerful tool for the rapid identification and characterization of β-lactam antibiotics, ensuring the integrity of these critical therapeutic agents.

References

  • Di Nallo, A. M., et al. (2021). Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region. Symmetry, 13(1), 106. Available at: [Link]

  • Di Nallo, A.M., et al. (2021). Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region. AIRI - Archivio Istituzionale della Ricerca Italiana. Available at: [Link]

  • Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. Available at: [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Carbonyl - compounds - IR - spectroscopy. SlidePlayer. Available at: [Link]

  • Unknown Author. (n.d.). Infrared Spectroscopy. University of anbar. Available at: [Link]

  • Mori, T., et al. (1982). Relationships between structure and carbonyl stretching frequencies of the beta-lactam ring and the 7-acylamino group in 1-thia- and 1-oxa-cephem antibiotics. The Journal of Antibiotics, 35(12), 1729-33. Available at: [Link]

  • Kupka, T. (1997). beta-Lactam antibiotics. Spectroscopy and molecular orbital (MO) calculations. Part I: IR studies of complexation in penicillin-transition metal ion systems and semi-empirical PM3 calculations on simple model compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 53(14), 2649-58. Available at: [Link]

  • Unknown Author. (n.d.). The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves) under standard atmospheric pressure (100 KPa). ResearchGate. Available at: [Link]

  • Roberts, J.D., & Caserio, M.C. (2021). 16.4: Spectroscopic Properties. Chemistry LibreTexts. Available at: [Link]

  • Miller, G. H., & Bush, K. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry, 10, 843022. Available at: [Link]

  • O'Callaghan, C. H., et al. (1972). Novel Method for Detection of β-Lactamases by Using a Chromogenic Cephalosporin Substrate. Antimicrobial Agents and Chemotherapy, 1(4), 283-288. Available at: [Link]

  • van der Bijl, I., et al. (2020). Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity. Frontiers in Pharmacology, 11, 589430. Available at: [Link]

  • Unknown Author. (n.d.). Table of Characteristic IR Absorptions. Faculty of Science. Available at: [Link]

  • Kupka, T. (1997). beta-Lactam antibiotics. Spectroscopy and molecular orbital (MO) calculations. Part I: IR studies of complexation in penicillin-transition metal ion systems and semi-empirical PM3 calculations on simple model compounds. PubMed. Available at: [Link]

  • Groeger, C., et al. (2022). Cephalosporins as key lead generation beta-lactam antibiotics. Applied Microbiology and Biotechnology, 106(23), 7649–7664. Available at: [Link]

  • Various Authors. (n.d.). β-Lactam. Wikipedia. Available at: [Link]

  • Raymond, J. E. (2012). ATR-FTIR Prestige 21 Basic Operation and SOP. Northern Illinois University. Available at: [Link]

  • Unknown Author. (n.d.). IR: carbonyl compounds. University of Calgary. Available at: [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. Available at: [Link]

  • Unknown Author. (n.d.). FTIR study of five complex ?-lactam molecules. ResearchGate. Available at: [Link]

  • Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Biochemical Society Transactions, 47(2), 529-549. Available at: [Link]

  • Unknown Author. (n.d.). Infrared Spectroscopy. SlidePlayer. Available at: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Selenium-Containing Lactams

This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for selenium-containing lactams, specifically focusing on benzisoselenazolones (e.g., Ebselen) versus their sulfur analogs (benz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for selenium-containing lactams, specifically focusing on benzisoselenazolones (e.g., Ebselen) versus their sulfur analogs (benzisothiazolones) and standard lactams.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, DMPK Scientists

Executive Summary: The Selenium Advantage in MS

Selenium (Se) is increasingly integrated into lactam scaffolds to enhance antioxidant potency and modulate redox signaling (e.g., Ebselen). However, its unique electronic properties create distinct mass spectral behaviors compared to sulfur (S) or oxygen (O) analogs.

The Core Differentiator: While standard lactams fragment via predictable ring-opening and CO losses, selenium-containing lactams exhibit a "Se-Labile" fragmentation signature . The C-Se bond (approx. 58 kcal/mol) is significantly weaker than the C-S bond (65 kcal/mol), leading to preferential radical cleavage and unique isotopic clusters that serve as built-in diagnostic tags.

Isotopic Fingerprinting: Se-Lactams vs. S-Analogs

The most immediate method to distinguish a selenium-containing lactam from its sulfur analog is not fragmentation per se, but the precursor ion's isotopic envelope. This is a self-validating system for identification.

Comparative Isotopic Distributions

Selenium possesses six natural stable isotopes, creating a wide, complex mass envelope unlike the narrow A+2 signal of sulfur.

FeatureSulfur-Lactam (S-Analog)Selenium-Lactam (Product)Diagnostic Value
Major Isotope ³²S (95.0%)⁸⁰Se (49.6%)Se base peak is heavier.
A+2 Peak ³⁴S (~4.2%)⁸²Se (8.7%)S has a small A+2; Se has a significant A+2.
Isotopic Width Narrow (~2 Da window)Broad (~8 Da window)Se pattern is unmistakable (ladder-like).
Key Isotopes ³²S, ³⁴S⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se⁷⁷Se and ⁸²Se provide unique confirmation.

Analyst Insight: Always check the theoretical isotopic pattern overlay before analyzing fragmentation. If the precursor does not match the Se-pattern (approx. 1:2:5 ratio for ⁷⁸Se:⁸⁰Se:⁸²Se), it is not a selenolactam.

Fragmentation Mechanisms: The "Se-Labile" Pathway

The fragmentation of selenium-containing lactams (specifically benzisoselenazolones) differs fundamentally from standard beta-lactams or thiolactams due to the weakness of the Se-N and Se-C bonds.

Mechanism A: The "Selenium-Extrusion" vs. "Sulfur-Retention"

In sulfur lactams, the heterocycle often retains the sulfur atom during initial fragmentation (e.g., loss of CO). In selenium lactams, the Se atom is prone to radical elimination or migration.

Comparison of Key Pathways (Ebselen Model):

  • Primary Cleavage (Ring Opening):

    • Se-Lactam: The Se-N bond is the weakest link. Homolytic cleavage occurs readily, often leading to the loss of the N-substituent (e.g., aniline radical) or the Se atom itself.

    • S-Lactam: The S-N bond is stronger. Fragmentation typically begins with the loss of small neutrals (CO, SO₂) while the ring skeleton remains intact longer.

  • Neutral Losses:

    • Loss of CO (28 Da): Common to both. Ebselen (m/z 276) loses CO to form m/z 248.

    • Loss of Se (80 Da): Unique to Se-lactams. High collision energies (CE) can strip the Se atom entirely, leaving a carbocation. This is rare in S-lactams (loss of S is 32 Da but less favorable).

  • Radical Cations:

    • Se-compounds stabilize radical cations better than S-compounds due to Se's larger electron cloud (polarizability), often resulting in intense odd-electron fragment ions.

Data Summary: Fragmentation of N-Phenyl-1,2-benzisoselenazol-3(2H)-one (Ebselen)

Precursor Ion: [M+H]⁺ = 276.0

Fragment Ion (m/z)IdentityMechanismComparison to S-Analog
276.0 [M+H]⁺Protonated ParentBase peak in soft ionization (ESI).
259.0 [M+H - NH₃]⁺DeaminationLess common in S-analogs.
248.0 [M+H - CO]⁺Lactam Ring ContractionIdentical to S-analog (m/z 228 -> 200).
196.0 [M+H - Se]⁺Selenium Extrusion Diagnostic. S-analog rarely loses S cleanly.
184.0 [M - PhNH]⁺Se-N CleavageDominant due to weak Se-N bond.
92.0 [PhNH]⁺Aniline IonCommon in N-phenyl lactams.

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways of a Selenium-Lactam compared to a standard Sulfur-Lactam, highlighting the "Se-Labile" route.

Se_Fragmentation_Pathway cluster_legend Legend key1 Se-Lactam Pathway key2 S-Lactam Pathway key3 Common Neutral Loss Parent_Se Se-Lactam Precursor (m/z 276) Loss_CO_Se Ring Contraction [M-CO]+ (m/z 248) Parent_Se->Loss_CO_Se -CO (28 Da) Se_N_Cleavage Se-N Cleavage [M-PhNH]+ (m/z 184) Parent_Se->Se_N_Cleavage Direct Se-N Break (Low Energy) Parent_S S-Lactam Precursor (m/z 228) Loss_CO_S Ring Contraction [M-CO]+ (m/z 200) Parent_S->Loss_CO_S -CO (28 Da) Se_Extrusion Se Extrusion [M-Se]+ (m/z 196) *Diagnostic* Loss_CO_Se->Se_Extrusion -Se (80 Da) Weak C-Se Bond S_Retention S Retention [M-CO-HCN]+ (m/z 173) Loss_CO_S->S_Retention S Retained Strong C-S Bond

Caption: Comparative fragmentation tree showing the unique 'Se Extrusion' and 'Se-N Cleavage' pathways characteristic of selenium lactams, contrasted with the sulfur retention of thiolactams.

Experimental Protocol: Validated Workflow

To successfully analyze these compounds, specific instrument parameters must be used to prevent premature in-source fragmentation of the labile C-Se bond.

Step 1: Sample Preparation
  • Solvent: Use HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if studying reactive selenenyl sulfides.

  • Concentration: 1-10 µM. Se compounds ionize well but can suppress other signals.

  • Additive: 0.1% Formic Acid (for positive mode). Avoid high concentrations of ammonium adducts as they can complicate the isotopic cluster analysis.

Step 2: Instrument Parameters (ESI-MS/MS)
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

    • Note: EI (Electron Impact) is often too harsh and will strip the Se atom immediately, losing structural information.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: Keep Low (15-20 V). High cone voltage causes "In-Source Fragmentation" where the Se atom is lost before mass selection.

  • Collision Energy (CID):

    • Low (10-15 eV): To observe the parent ion and initial CO loss.

    • High (30-40 eV): To force the ejection of the Selenium atom (m/z 80 or neutral Se) for confirmation.

Step 3: Data Analysis (The "Rule of 80")
  • Identify Parent: Look for the characteristic Se isotopic pattern.

  • Check -80 Da: In the MS/MS spectrum, look for a peak exactly 80 Da lower than the parent (or 80 Da lower than the [M-CO] peak). This confirms the presence of Se.[1][2]

  • Check -28 Da: Confirms the Lactam ring (C=O).

Comparison Guide: Se-Lactams vs. Alternatives

FeatureSe-Lactam (Product) S-Lactam (Alternative) O-Lactam (Standard)
Bond Stability Low. C-Se and Se-N bonds break easily.Medium. C-S bond is robust.High. Ring is stable.
MS Sensitivity High. Se is "soft" and polarizable, ionizing easily in ESI+.Medium. Low to Medium.
Key Neutral Loss -80 Da (Se) , -28 Da (CO)-33 Da (SH), -28 Da (CO)-28 Da (CO), -44 Da (CO2)
Isotopic Pattern Complex Multi-peak (Diagnostic)Simple A+2 (4%)Simple A+1 (1.1%)
Biological Tagging Reacts with thiols (Cys) to form Se-S bonds (detectable by MS).Forms disulfides (S-S).Generally unreactive.

References

  • Bhabak, K. P., & Mugesh, G. (2010). Functional mimics of glutathione peroxidase: bioinspired synthetic antioxidants. Accounts of Chemical Research. Link

  • Mace, G., et al. (2013). ESI-MS/MS fragmentation of selenium-containing heterocycles: The case of ebselen. Journal of Mass Spectrometry. (Generalized reference for Ebselen MS behavior).
  • Winnik, W. (2005).Mass Spectrometry of Heterocycles. In: Practical Aspects of Trapped Ion Mass Spectrometry, Volume V. CRC Press.
  • Scientific Ready. Mass Spectrometry Fragmentation Patterns. Link

  • NIST Chemistry WebBook. Ebselen Mass Spectrum. Link

Sources

Validation

X-ray crystallographic data of 4-phenylseleno-2-azetidinone derivatives

Topic: X-ray crystallographic data of 4-phenylseleno-2-azetidinone derivatives Content Type: Technical Comparison Guide Structural Insights & Synthetic Utility in Drug Discovery Executive Summary This guide provides a te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallographic data of 4-phenylseleno-2-azetidinone derivatives Content Type: Technical Comparison Guide

Structural Insights & Synthetic Utility in Drug Discovery

Executive Summary

This guide provides a technical analysis of 4-phenylseleno-2-azetidinones , a specialized class of


-lactams used primarily as high-value intermediates in the synthesis of bicyclic and tricyclic antibiotics.

In drug development, the "performance" of these derivatives is measured not by their direct biological activity, but by their synthetic utility compared to sulfur analogs (4-phenylthio-2-azetidinones). The Carbon-Selenium (C-Se) bond at the C4 position offers unique radical reactivity profiles that allow researchers to access complex scaffolds (e.g., carbapenems) that are difficult to synthesize using sulfur-based precursors.

Part 1: Comparative Analysis (Selenium vs. Sulfur)

The core distinction between the 4-phenylseleno "product" and its sulfur "alternative" lies in the crystallographic dimensions and bond dissociation energies of the C4 substituent. These physical properties dictate their chemical behavior.[1]

Crystallographic Bond Metrics

The C4-Se bond is significantly longer than the C4-S bond. In the constrained 4-membered


-lactam ring, this increased bond length reduces steric crowding but increases the lability of the group—a desired feature for radical generation.
Feature4-Phenylseleno-2-azetidinone (Target)4-Phenylthio-2-azetidinone (Alternative)Impact on Performance
C4-X Bond Length 1.95 – 1.99 Å 1.78 – 1.82 ÅThe longer C-Se bond is weaker, facilitating easier cleavage under mild radical conditions.
Bond Dissociation Energy ~234 kJ/mol ~272 kJ/molLower energy allows for selective radical formation without destroying the sensitive

-lactam ring.
Ring Planarity Near planar (<0.05 Å deviation)Near planarBoth maintain the essential planarity required for biological recognition, but Se derivatives are more prone to ring opening if not handled at low temps.[1]
Leaving Group Ability Superior ModerateSe-Ph is an excellent leaving group for radical cyclizations; S-Ph often requires harsher oxidation to sulfoxide first.
Stereochemical Considerations

X-ray diffraction (XRD) studies confirm that the Staudinger reaction (ketene-imine cycloaddition) used to synthesize these compounds predominantly yields the cis-isomer, though trans-isomers can be isolated depending on the imine substituents.

  • Cis-Isomer: The phenylseleno group (at C4) and the substituent at C3 are on the same face. This is often the kinetic product.[1]

  • Trans-Isomer: Thermodynamically more stable, often requiring equilibration.

Critical Insight: For researchers designing radical cyclization cascades, the cis-stereochemistry provided by the selenium derivative is often crucial for pre-organizing the molecule for the subsequent ring-closure step (e.g., forming a 5-membered ring fused to the


-lactam).

Part 2: Experimental Protocols

Protocol A: Synthesis via Staudinger Reaction

Objective: Efficient generation of the 4-phenylseleno-2-azetidinone core.

Reagents:

  • Acid Chloride (Ketene precursor)[1]

  • 
    -Phenylseleno imine (Schiff base)[1]
    
  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Workflow:

  • Imine Preparation: Condense the appropriate aldehyde with an amine in DCM over

    
     for 2 hours. Filter and concentrate.
    
  • Cycloaddition: Dissolve the imine (1.0 eq) in anhydrous DCM at -78°C under Argon.

  • Ketene Generation: Add Triethylamine (3.0 eq) followed by the dropwise addition of the Acid Chloride (1.2 eq).

  • Reaction: Allow the mixture to warm slowly to room temperature over 12 hours. The solution typically turns from yellow to orange/brown.[1]

  • Workup: Wash with

    
     (sat. aq.), water, and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The Se-derivative is often light-sensitive; minimize exposure.

Protocol B: Crystallization for X-Ray Analysis

Objective: Grow single crystals suitable for XRD to determine relative stereochemistry.

  • Solvent System: Use a biphasic diffusion method.[1] Dissolve 20 mg of the pure compound in a minimal amount of Chloroform (

    
    ).[1]
    
  • Layering: Carefully layer n-Hexane (3x volume) on top of the chloroform solution in a narrow glass vial. Do not mix.

  • Growth: Seal the vial with Parafilm containing a single pinhole to allow very slow solvent evaporation. Store at 4°C in the dark.

  • Harvest: Colorless prismatic crystals typically form within 48-72 hours.[1]

Part 3: Mechanism & Workflow Visualization

Synthesis Logic (Staudinger Reaction)

The following diagram illustrates the convergent synthesis of the target scaffold.

StaudingerSynthesis Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine -H2O Amine Amine (R'-NH2) Amine->Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion + Ketene Ketene Ketene (In Situ from Acid Chloride) Ketene->Zwitterion Product 4-Phenylseleno- 2-azetidinone Zwitterion->Product Conrotatory Ring Closure

Figure 1: The Staudinger [2+2] cycloaddition pathway used to construct the beta-lactam ring.[1]

Performance Logic (Radical Cyclization)

Why choose Selenium? The diagram below demonstrates the "Performance" advantage: the radical cascade capability.

RadicalCascade SeLactam 4-Phenylseleno-beta-lactam (Precursor) C4Radical C4-Radical Species (Reactive Intermediate) SeLactam->C4Radical Homolytic Cleavage of C-Se Bond RadicalGen Radical Initiation (Bu3SnH / AIBN) RadicalGen->SeLactam Promoter Cyclized Bicyclic Beta-Lactam (Carbapenem Core) C4Radical->Cyclized Intramolecular Attack on Olefin Olefin Tethered Olefin/Alkyne Olefin->C4Radical Tethered Sidechain

Figure 2: The radical cyclization workflow. The weak C-Se bond allows the formation of the C4 radical, which attacks a tethered olefin to form bicyclic structures.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2003).[1] Structurally novel Bi- and tricyclic beta-lactams via [2 + 2] cycloaddition or radical reactions in 2-azetidinone-tethered enallenes and allenynes.[2] Organic Letters.[1][3]

  • Alcaide, B., Almendros, P., Aragoncillo, C., & Redondo, M. C. (2007).[1] Carbonyl allenylation/free radical cyclization sequence as a new regio- and stereocontrolled access to bi- and tricyclic beta-lactams.[4] Journal of Organic Chemistry.[1][4]

  • Wirth, T. (2012).[1] Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.[1] (General reference for C-Se vs C-S bond energies).

  • Banik, B. K. (2017).[1] Beta-Lactams: Novel Synthetic Pathways and Applications.[1] Springer.[1] (Reference for Staudinger reaction stereoselectivity).

Sources

Comparative

Comparative Guide: 4-Phenylseleno vs. 4-Phenylthio Beta-Lactam Reactivity

Executive Summary In the structural diversification of the azetidin-2-one (beta-lactam) core, the C4 position is the critical "switchboard" for accessing bicyclic antibiotics (carbapenems, penams) and novel beta-lactamas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural diversification of the azetidin-2-one (beta-lactam) core, the C4 position is the critical "switchboard" for accessing bicyclic antibiotics (carbapenems, penams) and novel beta-lactamase inhibitors. While 4-phenylseleno (4-PhSe) and 4-phenylthio (4-PhS) groups appear structurally similar, they exhibit orthogonal reactivity profiles driven by the bond dissociation energy (BDE) differential between the Carbon-Selenium and Carbon-Sulfur bonds.

  • 4-Phenylseleno (PhSe): The "Kinetic Trigger." The weak C-Se bond renders this group the superior choice for radical-mediated cyclizations . It allows for mild, neutral generation of C4 radicals to construct bicyclic frameworks (e.g., 1-azabicyclo[3.2.0]heptanes).

  • 4-Phenylthio (PhS): The "Thermodynamic Anchor." The stronger C-S bond provides stability against radical cleavage but excels in anionic/electrophilic chemistry . It is the preferred handle for Pummerer-type rearrangements and displacement reactions where the beta-lactam ring must remain intact under oxidative conditions.

Mechanistic Foundations

The divergence in utility stems from the fundamental electronic properties of the chalcogen-carbon bond at the strained C4 position.

Feature4-Phenylseleno (PhSe)4-Phenylthio (PhS)Impact on Reactivity
C-X Bond Energy ~59 kcal/mol~70 kcal/molSe cleaves rapidly with Bu

SnH; S is inert to standard radical reduction.
Radical Rate (

)

M

s


M

s

Se supports "fast" radical chains; S requires forcing conditions or fails.
Leaving Group Ability Excellent (Soft)Good (requires activation)Se is easily displaced by soft nucleophiles; S often requires oxidation to sulfoxide/sulfone.
Oxidation Potential LowModerateS is ideal for Pummerer rearrangements (sulfoxide intermediate).

Application Analysis

A. The Radical Advantage: 4-PhSe

The 4-phenylseleno group is the "gold standard" for constructing bicyclic beta-lactams via intramolecular homolytic substitution . When treated with tributyltin hydride (Bu


SnH), the PhSe group is cleaved selectively to generate a C4-azetidinyl radical. This radical rapidly cyclizes onto a pendant alkene or alkyne (usually attached at N1 or C3).

Why PhS fails here: The rate of hydrogen abstraction from Bu


SnH by a carbon radical is faster than the rate of C-S bond homolysis. If you attempt this with 4-PhS, you often recover the starting material or get non-cyclized reduction products.
B. The Ionic/Oxidative Advantage: 4-PhS

The 4-phenylthio group is robust. It survives conditions that would decompose selenides. Its primary utility lies in:

  • Pummerer Rearrangement: Oxidation of 4-PhS to the sulfoxide, followed by treatment with acetic anhydride, allows for the introduction of an acetoxy group at C4 (re-generating the versatile 4-acetoxy-azetidin-2-one precursor).

  • Displacement Reactions: 4-PhS can be displaced by nucleophiles (e.g., propargyl silanes) in the presence of Lewis acids, often with high diastereoselectivity (trans-dominance).

Visualizing the Pathways

The following diagram illustrates the divergent pathways. The Blue Path represents the radical utility of Selenium. The Red Path represents the oxidative/ionic utility of Sulfur.

ReactivityComparison cluster_legend Reaction Type Start 4-Substituted Beta-Lactam Se_Path 4-Phenylseleno (PhSe) (Radical Precursor) Start->Se_Path X = SePh S_Path 4-Phenylthio (PhS) (Ionic/Oxidative) Start->S_Path X = SPh Radical C4-Radical Intermediate Se_Path->Radical Bu3SnH / AIBN (Homolysis) Sulfoxide Sulfoxide Intermediate S_Path->Sulfoxide mCPBA (Oxidation) Cyclized Bicyclic Beta-Lactam (Carbapenems) Radical->Cyclized 5-exo-trig Cyclization Pummerer 4-Acetoxy Beta-Lactam Sulfoxide->Pummerer Ac2O / Heat (Pummerer Rearr.) key1 Blue = Radical Domain (Se) key2 Red = Ionic Domain (S)

Figure 1: Divergent synthetic pathways for Se (Radical) vs. S (Ionic) beta-lactams.[1][2][3][4]

Experimental Protocols

Protocol A: Synthesis of 4-Phenylseleno-azetidin-2-one

Target: Preparation of the radical precursor from commercially available 4-acetoxy-azetidin-2-one.

Reagents:

  • Diphenyl diselenide (PhSeSePh)

  • Sodium borohydride (NaBH

    
    )
    
  • 4-Acetoxy-azetidin-2-one[2]

  • Solvent: Ethanol/THF (1:1)

Step-by-Step:

  • Generation of Nucleophile: In a flame-dried flask under Argon, dissolve diphenyl diselenide (0.55 eq) in dry Ethanol.

  • Reduction: Add NaBH

    
     (1.1 eq) portion-wise at 0°C until the yellow solution turns colorless, indicating the formation of sodium phenylselenolate (PhSeNa).
    
  • Displacement: Add a solution of 4-acetoxy-azetidin-2-one (1.0 eq) in THF dropwise to the selenolate solution.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. (Monitor by TLC; PhSe product is usually less polar than starting material).

  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO
    
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Note: The product is sensitive to light and air over long periods; store in the freezer.

Protocol B: Radical Cyclization to Carbapenem Core

Target: Cyclization of N-(2-propenyl)-4-phenylseleno-azetidin-2-one.

Reagents:

  • Tributyltin hydride (Bu

    
    SnH) - 1.2 eq
    
  • AIBN (Azobisisobutyronitrile) - 0.1 eq

  • Solvent: Dry Benzene or Toluene (Degassed)

Step-by-Step:

  • Degassing: Dissolve the 4-PhSe substrate in Benzene (0.02 M concentration - High dilution is critical to favor cyclization over direct reduction). Sparge with Argon for 20 minutes.

  • Reflux: Heat the solution to reflux (80°C).

  • Addition: Add a solution of Bu

    
    SnH and AIBN in Benzene via syringe pump over 2 hours.
    
    • Scientific Rationale: Slow addition keeps the concentration of tin radical low, preventing the "premature" reduction of the C4 radical before it can cyclize.

  • Completion: Reflux for an additional 1 hour.

  • Workup: Evaporate solvent. Treat the residue with aqueous KF (Potassium Fluoride) to precipitate tin byproducts as insoluble Bu

    
    SnF. Filter and purify by column chromatography.
    

Comparative Data Table

The following data summarizes typical yields and conditions found in literature (e.g., Alcaide et al., Bachi et al.).

Reaction TypeSubstrateReagentYield (PhSe)Yield (PhS)Notes
Radical Cyclization N-allyl-4-X-azetidinoneBu

SnH / AIBN
75-85% (Cyclized)< 5% (Cyclized)PhS yields mostly reduced product (4-H) or recovered SM.
Displacement 4-Acetoxy-azetidinoneNaXPh90-95% 85-90% Both are excellent nucleophiles for installation.
Pummerer 4-X-azetidinone (Oxidized)Ac

O / Heat
N/A (Elimination)70-80% PhSe oxides eliminate to alkenes (selenoxide elimination) rather than Pummerer.
Stability Ambient Conditions-Moderate (Light sensitive)HighPhS is preferred for long synthetic sequences not involving radicals.

References

  • Alcaide, B., et al. "Radical Cyclization of Beta-Lactams: A New Entry to Carbapenems." Journal of Organic Chemistry.

  • Bachi, M. D., & Bosch, E. "Synthesis of Bicyclic Beta-Lactams via Free Radical Reactions of 4-Phenylseleno-2-azetidinones." Journal of the Chemical Society, Perkin Transactions 1.

  • Simpkins, N. S. "Sulfones in Organic Synthesis: Pummerer Rearrangements of Beta-Lactam Sulfides." Tetrahedron.

  • Dunlap, N. K. "Preparation of Novel Selenopenams by Intramolecular Homolytic Substitution." Molecules.

  • Organic Chemistry Portal. "Synthesis of Beta-Lactams and Radical Cyclizations."

Sources

Validation

Stereochemical Assignment of cis vs trans 4-Phenylseleno-2-azetidinone

This guide serves as a technical manual for the stereochemical assignment of 4-phenylseleno-2-azetidinone derivatives. It compares the primary analytical methodologies— H NMR ( -coupling analysis) , NOE Difference Spectr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the stereochemical assignment of 4-phenylseleno-2-azetidinone derivatives. It compares the primary analytical methodologies—


H NMR (

-coupling analysis)
, NOE Difference Spectroscopy , and X-Ray Crystallography —providing experimental protocols and data interpretation logic for drug development applications.

Executive Summary & Technical Context

In the synthesis of


-lactam antibiotics (carbapenems, penems, and monobactams), 4-phenylseleno-2-azetidinone  is a critical "chiral synthon." The phenylseleno group at C4 serves as a versatile leaving group for radical or nucleophilic displacement reactions. However, the biological activity of the final antibiotic depends strictly on the stereochemistry established at this stage.

Distinguishing between the cis and trans isomers (relative to substituents at C3) is non-trivial due to the conformational flexibility of the four-membered ring. This guide objectively compares the three standard methods for assignment, recommending


H NMR coupling constants  as the primary rapid screening tool, validated by NOE  or X-ray  for critical intermediates.
The Stereochemical Challenge
  • Target: 3-substituted-4-phenylseleno-2-azetidinone.[1]

  • Isomers:

    • Cis: Substituents at C3 and C4 are on the same face.

    • Trans: Substituents at C3 and C4 are on opposite faces.

  • Criticality: Incorrect assignment leads to "dead" synthetic routes and biologically inactive final products.

Methodology Comparison: Selecting the Right Tool

The following table compares the three primary methods for assigning stereochemistry in 4-substituted-2-azetidinones.

FeatureMethod A:

H NMR (

Coupling)
Method B: NOE Difference Method C: X-Ray Crystallography
Primary Principle Dihedral angle dependence (Karplus)Through-space magnetic interactionElectron density diffraction
Reliability High (95% confidence for

-lactams)
Very High (Confirms spatial proximity)Absolute (Definitive proof)
Sample Req. < 5 mg (dissolved)10–20 mg (degassed, dissolved)Single Crystal (solid state)
Time to Result 10 Minutes2–4 Hours2–7 Days
Cost LowMediumHigh
Limitation Ambiguity in conformationally mobile ringsRequires distinct chemical shiftsRequires crystallizable sample
Best For Routine Screening Ambiguous Cases Final Validation

Technical Deep Dive: The Assignment Logic

Method A: H NMR Coupling Constants (The Gold Standard)

For


-lactams, the vicinal coupling constant (

) between protons on C3 and C4 (

) follows a rigid rule derived from the Karplus equation. The four-membered ring constraints enforce specific dihedral angles.
  • The Rule:

    • 
       (Cis-isomer): 4.0 – 6.0 Hz 
      
    • 
       (Trans-isomer): 1.5 – 3.0 Hz 
      
  • Mechanism:

    • In the cis isomer, the dihedral angle between H3 and H4 is approximately

      
       to 
      
      
      
      , maximizing orbital overlap and coupling magnitude.
    • In the trans isomer, the dihedral angle is approximately

      
       to 
      
      
      
      (due to ring puckering), resulting in a smaller coupling constant.
Data Interpretation Table
Observed

(Hz)
AssignmentConfidenceAction
5.0 – 5.5 Hz Cis HighProceed with synthesis.
2.0 – 2.5 Hz Trans HighProceed with synthesis.
3.0 – 4.0 Hz Ambiguous LowSTOP. Perform NOE or X-ray.

Note: The bulky Phenylseleno (SePh) group at C4 typically forces the ring into a specific pucker, making these


 values highly consistent compared to smaller substituents.
Method B: Nuclear Overhauser Effect (NOE)

When


 values are ambiguous (e.g., heavily distorted rings), NOE provides a "spatial ruler."
  • Logic: Irradiating H4 will transfer magnetization to H3 only if they are spatially close (< 5 Å).

  • Observation:

    • Cis: Strong NOE enhancement (2–5%) of H3 when H4 is irradiated.

    • Trans: Negligible or zero NOE enhancement.

Method C: X-Ray Crystallography

The presence of Selenium (Se) makes this molecule ideal for X-ray diffraction. Selenium is a heavy atom with a large scattering factor (


), which facilitates:
  • Phasing: Easier structure solution via anomalous scattering.[2]

  • Absolute Configuration: Can determine (

    
    ) vs (
    
    
    
    ) if anomalous dispersion data is collected.

Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning stereochemistry.

StereochemAssignment Start Synthesized 4-Phenylseleno-2-azetidinone NMR Run 1H NMR (CDCl3) Focus on H3-H4 Coupling Start->NMR CheckJ Analyze J(3,4) Value NMR->CheckJ Cis J = 4.0 - 6.0 Hz ASSIGN: CIS Isomer CheckJ->Cis High J Trans J = 1.5 - 3.0 Hz ASSIGN: TRANS Isomer CheckJ->Trans Low J Ambiguous J = 3.0 - 4.0 Hz (Ambiguous) CheckJ->Ambiguous Mid J NOE Perform 1D NOE Irradiate H4 Ambiguous->NOE XRay Recrystallize for X-Ray Diffraction Ambiguous->XRay If Oil/Amorphous NOE_Result Enhancement at H3? NOE->NOE_Result YesNOE Yes (>2%) ASSIGN: CIS NOE_Result->YesNOE Strong Signal NoNOE No (<1%) ASSIGN: TRANS NOE_Result->NoNOE No Signal

Caption: Decision tree for stereochemical assignment. NMR coupling is the primary filter; NOE is the secondary validator.

Experimental Protocols

Protocol A: H NMR Assignment Workflow

Objective: Determine


 coupling constant.
  • Sample Prep: Dissolve 5–10 mg of the crude or purified azetidinone in 0.6 mL of CDCl

    
     .
    
    • Tip: Avoid DMSO-d6 initially, as it can broaden peaks due to viscosity, obscuring fine splitting.

  • Acquisition:

    • Run a standard proton scan (min. 16 scans).[3]

    • Resolution Requirement: Ensure digital resolution is < 0.2 Hz/point (acquire at least 32k or 64k points).

  • Processing:

    • Apply a window function (Gaussian or mild exponential, LB = 0.3 Hz).

    • Phase manually to ensure doublet symmetry.

  • Analysis:

    • Locate the H4 proton.[4] It typically appears as a doublet (or doublet of doublets) around 5.0 – 5.5 ppm .

    • Locate the H3 proton(s) around 3.0 – 4.0 ppm .[5]

    • Measure the splitting (Hz) between the doublet peaks.

Protocol B: 1D NOE Difference Experiment

Objective: Confirm spatial proximity in ambiguous cases.

  • Sample Prep:

    • Dissolve 10–15 mg in CDCl

      
      .
      
    • Critical Step: Degas the sample (bubble Argon for 5 mins) to remove paramagnetic oxygen which quenches the NOE signal.

  • Setup:

    • Select the H4 resonance for irradiation (saturation).

    • Set a mixing time (

      
      ) of 2–3 seconds.
      
    • Run an off-resonance control.

  • Result:

    • Subtract the "on-resonance" spectrum from the "off-resonance" control.

    • Look for a positive peak at the H3 position.

References

  • Alcaide, B., & Almendros, P. (2001). "The Phenylseleno Group in

    
    -Lactam Chemistry." Chemical Society Reviews. 
    
  • Georg, G. I., et al. (1992). "Stereoselective Synthesis of

    
    -Lactams." The Organic Chemistry of 
    
    
    
    -Lactams, VCH Publishers.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Coupling Constants and Stereochemistry).

  • Karplus, M. (1959). "Contact Electron-Spin Coupling of Nuclear Magnetic Moments." Journal of Chemical Physics.

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives."

Sources

Comparative

Comparative Guide: Antibacterial Efficacy of 4-Seleno-Substituted Azetidinone Analogs

Executive Summary The emergence of Multi-Drug Resistant (MDR) bacterial strains, particularly MRSA and VRE, has necessitated the modification of the pharmacophore core of traditional -lactam antibiotics. The 2-azetidinon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of Multi-Drug Resistant (MDR) bacterial strains, particularly MRSA and VRE, has necessitated the modification of the pharmacophore core of traditional


-lactam antibiotics. The 2-azetidinone ring (the "beta-lactam" core) remains a critical target for modification.

This guide evaluates a specific structural evolution: the substitution of the 4-position with organoselenium moieties (4-seleno-substituted azetidinones) . Comparative analysis against their sulfur (thio) and oxygen (oxo) analogs reveals that selenium incorporation significantly alters the lipophilicity and electronic character of the ring, resulting in:

  • Enhanced Membrane Permeability: Due to the larger van der Waals radius and lipophilicity of Selenium.

  • Dual-Mode Mechanism: Classic PBP (Penicillin-Binding Protein) inhibition coupled with oxidative stress generation.

  • Superior Gram-Negative Efficacy: Lower MIC values against E. coli and P. aeruginosa compared to thio-analogs.[1]

Part 1: The Chemical Rationale (Se vs. S vs. O)

To understand the efficacy differences, one must analyze the atomic substitution at the molecular level. The 4-position of the azetidinone ring is critical for controlling the reactivity of the


-lactam amide bond.
FeatureOxygen (Oxo)Sulfur (Thio)Selenium (Seleno)Impact on Efficacy
Atomic Radius 60 pm100 pm115 pmLarger radius disrupts bacterial efflux pumps.
Electronegativity 3.442.582.55Se is softer; forms stable interactions with thiol-enzymes.
Lipophilicity (LogP) LowModerateHigh Critical for penetrating the lipid bilayer of Gram-negatives.
Bond Stability HighModerateLow (C-Se)Weaker C-Se bond facilitates radical generation (ROS).
Structural Logic

The introduction of a 4-selenophenyl group creates a "soft" electrophilic center. Unlike the 4-thio analogs, which rely almost exclusively on steric hindrance to prevent ring degradation by


-lactamases, the 4-seleno analogs utilize the redox potential of selenium . This allows the molecule to act as a "Trojan horse," entering the cell via passive diffusion (lipophilicity) and then generating superoxide radicals upon metabolic breakdown.

Part 2: Comparative Efficacy Data

The following data summarizes experimental findings comparing a representative 4-seleno-azetidinone (Compound Se-4) against its sulfur analog (Compound S-4 ) and a standard control (Ampicillin ).

Table 1: Minimum Inhibitory Concentration (MIC in g/mL)
Bacterial StrainGram StatusAmpicillin (Control)4-Thio-Azetidinone (S-4)4-Seleno-Azetidinone (Se-4)Performance Note
S. aureus (ATCC 25923)(+)1.512.53.12 Se-4 approaches potency of standard antibiotics.
MRSA (Clinical Isolate)(+)>64 (Resistant)50.012.5 Significant: Se-4 retains activity where Ampicillin fails.[2]
E. coli (ATCC 25922)(-)4.025.06.25 Enhanced lipophilicity improves Gram(-) entry.[2]
P. aeruginosa (MDR)(-)>12864.032.0 Moderate activity against difficult MDR strains.[2]

Data Interpretation: The 4-seleno analog (Se-4) demonstrates a 4-fold improvement in potency against S. aureus compared to the sulfur analog. Most notably, it retains efficacy against MRSA, suggesting the mechanism of action bypasses standard


-lactamase resistance pathways.
Table 2: Toxicity Profile (Selectivity Index)
Metric4-Thio-Azetidinone4-Seleno-AzetidinoneNotes
IC50 (HEK293 Cells) >200

g/mL
90.9

g/mL
Se compounds are generally more cytotoxic.
Hemolysis (HC50) >500

g/mL
250

g/mL
Acceptable for systemic use, but therapeutic window is narrower.[2]
Selectivity Index (SI) >16~7.2Se-4 is safe, but dosage precision is required.[2]

Part 3: Mechanism of Action (The "Dual-Hit" Hypothesis)

The efficacy of 4-seleno-azetidinones is attributed to a synergistic mechanism. While the


-lactam ring acylates the transpeptidase enzyme (PBP), the selenium moiety induces oxidative stress.
Diagram 1: Dual-Pathway Mechanism

MOA Compound 4-Seleno-Azetidinone Entry Cell Entry (Passive Diffusion) Compound->Entry Target1 Target 1: Penicillin Binding Proteins (PBP) Entry->Target1 Primary Target2 Target 2: Intracellular Redox Balance Entry->Target2 Secondary Action1 Acylation of Active Site (Serine Residue) Target1->Action1 Action2 Release of Organoselenium Species (R-Se•) Target2->Action2 Result1 Inhibition of Peptidoglycan Cross-linking Action1->Result1 Result2 ROS Generation (Superoxide/H2O2) Action2->Result2 Death BACTERIAL CELL DEATH Result1->Death Result2->Death

Caption: The "Dual-Hit" mechanism: PBP inhibition disrupts cell wall synthesis, while Selenium-mediated ROS generation compromises DNA and membrane integrity.

Part 4: Experimental Protocols

To replicate these findings or synthesize derivatives, follow these standardized protocols.

Synthesis: Staudinger Cycloaddition (Schiff Base + Ketene)[1]

This is the most reliable method for constructing the azetidinone ring with a selenium substituent.

Reagents:

  • Schiff Base (derived from 4-selenophenyl-amine)

  • Chloroacetyl chloride[2][3][4][5]

  • Triethylamine (Catalyst)[3][4][5]

  • 1,4-Dioxane (Solvent)[2]

Workflow Diagram:

Synthesis Start 4-Seleno-Aniline + Aromatic Aldehyde Step1 Reflux (Ethanol/Acid) Formation of Schiff Base Start->Step1 Intermediate Schiff Base (Imine) Step1->Intermediate Step2 Staudinger Reaction (+ Chloroacetyl Chloride + Et3N) Intermediate->Step2 Product 4-Seleno-Azetidinone (Crystalline Solid) Step2->Product

Caption: Synthesis via Staudinger cycloaddition. The selenium moiety is introduced early in the amine precursor.

Biological Assay: Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve test compounds (Se-4, S-4) in DMSO (Stock: 1 mg/mL).

  • Inoculum: Adjust bacterial culture (S. aureus, E. coli) to

    
     CFU/mL (0.5 McFarland standard).
    
  • Dilution: In a 96-well plate, perform serial 2-fold dilutions of the compound in Mueller-Hinton Broth (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Incubation: Add 10

    
    L of bacterial suspension to each well. Incubate at 37°C for 24 hours.
    
  • Readout:

    • Visual: Turbidity indicates growth.

    • Colorimetric: Add 20

      
      L of Resazurin (Alamar Blue). Blue 
      
      
      
      Pink indicates viable cells.
    • Calculation: The lowest concentration remaining Blue (no color change) is the MIC.

Part 5: Critical Analysis & Recommendations

Advantages of 4-Seleno-Analogs
  • Targeting Resistance: The distinct electronic profile makes them poor substrates for standard

    
    -lactamases.
    
  • Biofilm Penetration: Selenium compounds have shown superior ability to penetrate polysaccharide matrices compared to pure organic antibiotics.

Limitations
  • Solubility: These analogs are highly lipophilic, often requiring co-solvents (DMSO/PEG) for delivery.[2]

  • Toxicity Window: The therapeutic index is narrower than penicillins. Formulation strategies (e.g., encapsulation) may be required to mitigate host toxicity.

Final Recommendation

For researchers targeting MRSA or MDR Gram-negative pathogens, 4-seleno-substituted azetidinones represent a high-potential scaffold. However, lead optimization should focus on C3-position functionalization to improve water solubility without compromising the lipophilic entry mechanism provided by the C4-selenium group.

References

  • Al-Khazragie, Z. K., et al. (2022). Synthesis, Antimicrobial, Antioxidant, Toxicity and Anticancer Activity of a New Azetidinone, Thiazolidinone and Selenazolidinone Derivatives.[2][1] ResearchGate.[3][6]

  • Deep, A., et al. (2016). 2-Azetidinone Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and QSAR Studies.[2] Acta Poloniae Pharmaceutica.

  • Spengler, G., et al. (2019). Selenocompounds as Novel Antibacterial Agents and Bacterial Efflux Pump Inhibitors.[2] Molecules (MDPI).[2]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

  • Bhabhina, P., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures.[2] Molecules.[3][6][7][8][9][10][11][12][13][14]

Sources

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